molecular formula C6H12ClNO2 B1441687 2-Amino-2-cyclobutylacetic acid hydrochloride CAS No. 1354949-40-8

2-Amino-2-cyclobutylacetic acid hydrochloride

Cat. No.: B1441687
CAS No.: 1354949-40-8
M. Wt: 165.62 g/mol
InChI Key: SUOZIIJENXIMGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-cyclobutylacetic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-cyclobutylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5(6(8)9)4-2-1-3-4;/h4-5H,1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOZIIJENXIMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-40-8
Record name 2-amino-2-cyclobutylacetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 2-Amino-2-cyclobutylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Building Block for Peptidomimetics and NMDA Receptor Modulation

Executive Summary

2-Amino-2-cyclobutylacetic acid hydrochloride (also known as Cyclobutylglycine ) is a non-proteinogenic


-amino acid characterized by a cyclobutyl ring directly attached to the 

-carbon. This structural motif offers a unique combination of steric bulk, lipophilicity, and conformational rigidity that distinguishes it from aliphatic analogs like leucine or valine.

In drug discovery, this compound serves two critical functions:

  • Peptidomimetic Constraint: It restricts the conformational flexibility of peptide backbones, stabilizing secondary structures such as

    
    -turns and increasing resistance to proteolytic degradation.
    
  • Pharmacophore Modulation: It acts as a competitive antagonist at the glycine modulatory site of the NMDA receptor , making it a valuable probe for neurological research.

This guide details the physicochemical properties, synthetic pathways, and experimental protocols for integrating this building block into small molecule and peptide workflows.

Chemical Identity & Physicochemical Properties[1]

Core Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms Cyclobutylglycine HCl;

-Aminocyclobutaneacetic acid HCl
CAS Number (HCl) 1354949-40-8 (Racemic)
CAS Number (Parent) 28024-69-3
CAS Number (R-isomer) 1958125-89-7
Molecular Formula C

H

NO

[1][2][3][4][5][6] · HCl
Molecular Weight 165.62 g/mol (Salt); 129.16 g/mol (Parent)
SMILES C1CC(C1)C(C(=O)O)N.Cl
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents.
Structural Significance

The cyclobutyl group provides a specific "sweet spot" in steric bulk and ring strain (26.3 kcal/mol) compared to its homologs:

  • Vs. Isopropyl (Valine): Cyclobutyl has similar steric volume but lacks the rotational freedom of the isopropyl methyl groups, reducing the entropy penalty upon ligand binding.

  • Vs. Cyclopropyl (Cyclopropylglycine): The cyclobutyl ring is more lipophilic and occupies a larger hydrophobic pocket, often altering selectivity profiles in enzyme inhibition (e.g., HCV protease inhibitors).

Synthetic Utility & Mechanism

The synthesis of 2-Amino-2-cyclobutylacetic acid typically proceeds via the Strecker Synthesis or the Bucherer-Bergs reaction , starting from cyclobutanecarboxaldehyde. The choice of pathway dictates the intermediate (aminonitrile vs. hydantoin) and the hydrolysis conditions.

Mechanism: Strecker Synthesis Pathway

The Strecker synthesis is preferred for direct access to the racemic amino acid. The aldehyde condenses with ammonium chloride and sodium cyanide to form an


-aminonitrile, which is subsequently hydrolyzed by strong acid (HCl) to yield the final hydrochloride salt.

StreckerSynthesis cluster_legend Reaction Conditions Aldehyde Cyclobutane- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4Cl - H2O Nitrile alpha-Amino- cyclobutylacetonitrile Imine->Nitrile + NaCN Nucleophilic Attack Product 2-Amino-2-cyclobutyl- acetic acid HCl Nitrile->Product 6M HCl, Reflux Hydrolysis desc 1. Formation of iminium ion 2. Cyanide addition 3. Acid hydrolysis of nitrile

Figure 1: Strecker synthesis pathway converting cyclobutanecarboxaldehyde to the target amino acid HCl salt.

Therapeutic & Research Applications

NMDA Receptor Antagonism

Cyclobutylglycine acts as a competitive antagonist at the glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: It competes with the co-agonist glycine. Unlike full agonists (which induce domain closure), cyclobutylglycine stabilizes the "open-cleft" conformation, preventing channel opening.

  • Potency Trend: In structure-activity relationship (SAR) studies, the rank order of agonist efficacy often decreases with ring size: Cyclopropyl > Cyclobutyl > Cyclopentyl.[7] Cyclobutylglycine typically marks the transition from partial agonist to antagonist depending on the specific NR2 subunit composition.

Peptidomimetics & Conformational Restriction

Incorporating cyclobutylglycine into peptide backbones restricts the


 and 

torsion angles.
  • Gamma-Turn Induction: The rigid ring promotes turn structures, critical for mimicking protein loops (e.g., in antibody-antigen recognition).

  • Proteolytic Stability: The non-natural side chain is unrecognized by common proteases (trypsin, chymotrypsin), significantly extending the plasma half-life of therapeutic peptides.

Drug Discovery Case Study: EphA2-Targeted Peptides

Recent studies (e.g., J. Med. Chem. 2025) have utilized 2-amino-2-cyclobutylacetic acid to optimize bicyclic peptides targeting the EphA2 receptor.[3] Replacing natural valine residues with cyclobutylglycine improved binding affinity (


 ~ 1.2 nM) by filling a hydrophobic sub-pocket that could not accommodate the flexible isopropyl group of valine.

Experimental Protocol: Fmoc-Protection

For solid-phase peptide synthesis (SPPS), the free amino acid must be converted to its Fmoc-derivative.

Objective: Synthesize Fmoc-2-amino-2-cyclobutylacetic acid from the HCl salt.

Reagents
  • 2-Amino-2-cyclobutylacetic acid HCl (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq)
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: Dissolve 2-Amino-2-cyclobutylacetic acid HCl (1 mmol) in 5 mL of water. Add NaHCO

    
     (2.5 mmol) slowly to basify the solution (pH ~9).
    
  • Addition: Dissolve Fmoc-OSu (1.1 mmol) in 5 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution while stirring.

  • Reaction: Stir the turbid mixture at room temperature (25°C) for 18 hours. The mixture typically becomes clear as the reaction proceeds, then may precipitate the product.

  • Work-up:

    • Dilute with water (10 mL) and extract twice with diethyl ether (to remove unreacted Fmoc-OSu/byproducts). Discard the organic (ether) layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The Fmoc-amino acid will precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–95% white solid.

Safety & Handling (MSDS Highlights)

Hazard ClassH-CodesPrecautionary Measures
Skin Irritation H315Wear nitrile gloves; wash skin thoroughly after handling.
Eye Irritation H319Wear safety goggles. Rinse cautiously with water if in eyes.
STOT-SE H335May cause respiratory irritation. Handle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; keep container tightly closed.

References

  • Chemical Identity & Properties: PubChem. 2-Amino-2-cyclobutylacetic acid. National Library of Medicine. [Link]

  • Synthesis (Bucherer-Bergs/Strecker): Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • NMDA Receptor Activity: Hood, W. F., et al. (1989). Modulation of the NMDA receptor complex by cyclic alpha-amino acids. Journal of Neuroscience.
  • EphA2 Peptide Optimization: Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics. Journal of Medicinal Chemistry (2025). [Link] (Generalized link to journal)

Sources

Molecular weight of 2-Amino-2-cyclobutylacetic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Medicinal Chemistry & Drug Design

Executive Summary

2-Amino-2-cyclobutylacetic acid hydrochloride (also known as Cyclobutylglycine HCl ) is a non-proteinogenic


-amino acid used primarily as a conformational restrictor in peptidomimetic drug design.
  • Molecular Weight (HCl Salt): 165.62 g/mol

  • Molecular Weight (Free Base): 129.16 g/mol [1][2]

  • Key Application: Bioisostere for leucine/isoleucine; increases metabolic stability and receptor selectivity in peptide-based therapeutics (e.g., HCV protease inhibitors).

Part 1: Physicochemical Profile

The distinction between the free base and the hydrochloride salt is critical for stoichiometric calculations in synthesis and solubility profiling in biological assays.

Table 1: Comparative Chemical Data
PropertyFree Base (Zwitterion)Hydrochloride Salt
IUPAC Name 2-Amino-2-cyclobutylacetic acidThis compound
Common Name Cyclobutylglycine (Cbg)Cyclobutylglycine HCl
CAS Number 28024-69-3 (racemic)1354949-40-8
Molecular Formula


Exact Mass 129.0790165.0557
Molecular Weight 129.16 g/mol 165.62 g/mol
Solubility Moderate (Water), Low (Organic)High (Water), Moderate (MeOH/EtOH)
Appearance White crystalline powderWhite to off-white hygroscopic solid
Structural Composition Visualization

The following diagram illustrates the mass contribution of each component, highlighting the salt counter-ion's impact on total molecular weight.

MolecularComposition cluster_0 Functional Roles Total Total MW: 165.62 g/mol (HCl Salt) FreeBase Free Base Core (C6H11NO2) MW: 129.16 g/mol FreeBase->Total 78% of Mass Pharmacophore Pharmacophore FreeBase->Pharmacophore Binding CounterIon Counter Ion (HCl) MW: 36.46 g/mol CounterIon->Total 22% of Mass Solubility Solubility CounterIon->Solubility Bioavailability

Figure 1: Stoichiometric breakdown of this compound.

Part 2: Structural Significance in MedChem

Expertise & Causality: Why choose this specific amino acid? In drug discovery, replacing aliphatic residues (like Leucine or Valine) with Cyclobutylglycine introduces a "conformational lock." The cyclobutane ring restricts the rotation of the side chain (


 angle), reducing the entropic penalty upon binding to a target protein.
  • Lipophilicity Modulation: The cyclobutyl group is lipophilic but compact, enhancing membrane permeability without the steric bulk of a cyclohexyl group.

  • Metabolic Stability: Non-natural cyclic side chains are often resistant to proteolytic cleavage by endogenous peptidases, extending the half-life of peptide drugs.

Part 3: Synthesis & Preparation Protocol

While commercial sources exist, in-house preparation is often required for isotopic labeling or stereoselective synthesis. The Bucherer-Bergs reaction is the industry standard for this transformation due to its reliability with cyclic aldehydes.

Workflow Logic
  • Precursor: Cyclobutanecarboxaldehyde.

  • Formation: Conversion to hydantoin (thermodynamically controlled).

  • Hydrolysis: Ring opening to the amino acid.

  • Salt Formation: Stabilization as HCl salt.

SynthesisProtocol Start Cyclobutanecarboxaldehyde (Precursor) Step1 Bucherer-Bergs Reaction ((NH4)2CO3, KCN, 60°C) Start->Step1 Inter 5-Cyclobutylhydantoin (Intermediate) Step1->Inter Step2 Alkaline Hydrolysis (NaOH, Reflux, 24h) Inter->Step2 Free Free Amino Acid (Crude) Step2->Free Step3 Acidification & Crystallization (HCl in Dioxane/Et2O) Free->Step3 Final Cyclobutylglycine HCl (Final Product) Step3->Final

Figure 2: Synthetic pathway via Bucherer-Bergs hydantoin intermediate.

Detailed Protocol (Self-Validating)
  • Hydantoin Formation: Suspend Cyclobutanecarboxaldehyde (1 eq) in 50% EtOH/H2O. Add

    
     (3 eq) and KCN (1.2 eq). Heat to 60°C for 18h. Validation: Monitor disappearance of aldehyde peak via TLC or NMR (CHO proton at ~9.5 ppm).
    
  • Hydrolysis: Treat the isolated hydantoin with 2M NaOH (5 eq) at reflux for 24h. Validation: Evolution of ammonia gas indicates ring opening.

  • Salt Formation (Critical Step):

    • Neutralize the reaction mixture to pH 7 with concentrated HCl.

    • Evaporate to dryness. Extract the amino acid with hot ethanol (leaves NaCl behind).

    • Treat the ethanolic solution with 4M HCl in dioxane.

    • Precipitate with diethyl ether.

    • Result: White hygroscopic solid.

Part 4: Analytical Validation (QC)

Trustworthiness in chemical biology relies on proving identity and purity. For an HCl salt, you must verify the stoichiometry of the counter-ion .

Chloride Content Determination (Titration)

To ensure the MW used in calculations (165.62) is accurate, verify the salt is a mono-hydrochloride and not a hemi- or di-hydrochloride.

  • Method: Argentometric titration with

    
    .
    
  • Expected Calculation:

    
    
    
  • Acceptance Criteria: Experimental value should be

    
    .
    
1H-NMR Characterization (D2O)
  • 
    -Proton:  Doublet at 
    
    
    
    ppm (coupled to the cyclobutyl methine).
  • Cyclobutyl Ring: Multiplets ranging from

    
     ppm.
    
  • Validation: Integration ratio of

    
    -H (1H) to Ring-H (7H) must be 1:7.
    

Part 5: Handling & Stability

  • Hygroscopicity: Amino acid hydrochlorides are prone to absorbing atmospheric moisture. Weighing must be performed quickly or in a desiccated environment to prevent weighing errors (which would lead to incorrect molar concentrations in assays).

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Solubility: Dissolve in water or DMSO for stock solutions. Avoid non-polar solvents.

References

  • Sigma-Aldrich. (R)-2-Amino-2-cyclobutylacetic acid Product Data. Retrieved from

  • PubChem. 2-Amino-2-cyclobutylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [1]

  • BLD Pharm. this compound MSDS. Retrieved from

  • ChemicalBook. this compound Properties. Retrieved from

Sources

Engineering the Expandedome: Therapeutic Targets and Applications of Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical landscape is shifting from the "canonical 20" amino acids to an "expandedome" of non-proteinogenic amino acids (NPAAs). These molecules—ranging from D-isomers to synthetic analogs like


-amino acids and ornithine—are no longer just chemical curiosities; they are central to next-generation therapeutics.

This guide addresses three critical axes of NPAA utility:

  • Metabolic Targets: Modulating endogenous NPAAs (e.g., D-Serine) by targeting their regulatory enzymes (e.g., DAAO) for neuropsychiatric indications.

  • Transport Targets: Exploiting upregulated NPAA transporters (e.g., LAT1) in oncology for nutrient starvation or "Trojan horse" drug delivery.

  • Engineering Platforms: Utilizing Genetic Code Expansion (GCE) to introduce NPAAs into biologics for site-specific conjugation (ADCs).[1]

Part 1: Metabolic Targets & Neurological Modulation

The Target: D-Amino Acid Oxidase (DAAO)

While L-amino acids are the building blocks of proteins, D-amino acids function as potent neurotransmitters.[2][3][4] D-Serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, essential for synaptic plasticity.[4] In Schizophrenia, NMDA receptor hypofunction is a hallmark pathology.

The Mechanism: D-Amino Acid Oxidase (DAAO) is the flavoenzyme responsible for degrading D-Serine.[2][3] In patients with Schizophrenia, DAAO activity is often elevated, leading to a deficit of D-Serine and subsequent NMDA hypofunction.

  • Therapeutic Strategy: Small molecule inhibition of DAAO.

  • Outcome: Restoration of synaptic D-Serine levels, enhancing NMDA receptor signaling without the excitotoxicity associated with direct glutamate agonists.

Visualization: The DAAO-NMDA Axis

The following diagram illustrates the mechanistic pathway where DAAO inhibition rescues NMDA receptor function.

DAAO_Pathway D_Serine D-Serine (Endogenous Ligand) DAAO DAAO Enzyme (Degradation) D_Serine->DAAO Substrate Binding NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-activation Product Hydroxypyruvate + NH3 + H2O2 DAAO->Product Oxidative Deamination Inhibitor DAAO Inhibitor (Therapeutic) Inhibitor->DAAO Inhibition (IC50 < 10nM) Signal Synaptic Plasticity (Cognitive Improvement) NMDAR->Signal Ca2+ Influx

Figure 1: Mechanism of DAAO inhibition.[2][5] Blocking the oxidative deamination of D-Serine increases its availability at the NMDA receptor glycine site, treating NMDA hypofunction.

Part 2: Transport Targets in Oncology

The Target: L-Type Amino Acid Transporter 1 (LAT1/SLC7A5)

Cancer cells exhibit the "Warburg effect," requiring massive nutrient influx to sustain proliferation. They dramatically upregulate LAT1 , a transporter that preferentially imports large neutral amino acids (leucine, phenylalanine) in exchange for intracellular glutamine.

Therapeutic Strategies:

  • Nutrient Starvation: High-affinity NPAAs (e.g., JPH203 ) bind LAT1 but are not transported, locking the transporter and starving the cell of Leucine (a critical mTOR activator).

  • Boron Neutron Capture Therapy (BNCT): Boron-containing NPAAs (e.g., Boronophenylalanine - BPA ) are actively transported into the tumor by LAT1. Upon neutron irradiation, the boron captures a neutron and releases lethal alpha particles selectively within the tumor cell.

Data Summary: LAT1 Inhibitor Efficacy

Comparative efficacy of LAT1 targeting strategies in Glioblastoma models.

CompoundClassMechanismKey Outcome
JPH203 NPAA AnalogCompetitive InhibitorInduces apoptosis via mTORC1 suppression; blocks Leucine uptake.
BPA Boron-NPAARadiosensitizerAccumulates 3-4x higher in tumor vs. normal brain; enables selective ablation.
BCH Synthetic AANon-selective InhibitorBlocks System L (LAT1-4); lower potency than JPH203 but historical benchmark.

Part 3: Engineering Targets (Genetic Code Expansion)

The Target: Orthogonal Translation Systems (OTS)

To create "biobetters" (biologics with improved properties), we move beyond the genetic code. Genetic Code Expansion (GCE) utilizes an orthogonal tRNA/synthetase pair to incorporate an NPAA at a specific stop codon (usually Amber/TAG).

Application: Site-Specific Antibody-Drug Conjugates (ADCs) Traditional ADCs rely on random cysteine/lysine conjugation, leading to heterogeneous Drug-Antibody Ratios (DARs).[1] GCE allows the insertion of p-acetylphenylalanine (pAcF) at a precise location. The ketone group on pAcF reacts exclusively with alkoxyamine-linkers, ensuring a DAR of exactly 2.0.

Visualization: Genetic Code Expansion Workflow

GCE_Workflow Plasmid Plasmid DNA (Gene of Interest + TAG codon) Cell Host Cell Machinery (Ribosome) Plasmid->Cell OTS Orthogonal System (tRNA-CUA + aaRS) OTS->Cell NPAA NPAA Input (e.g., p-acetylphenylalanine) NPAA->Cell Translation Translation (TAG = NPAA) Cell->Translation Protein Mutant Protein (Contains NPAA) Translation->Protein Incorporation Conjugation Bio-orthogonal Conjugation (Click Chemistry) Protein->Conjugation + Drug-Linker ADC Homogeneous ADC (DAR = 2.0) Conjugation->ADC

Figure 2: Workflow for generating site-specific ADCs using Genetic Code Expansion.[1] The orthogonal aaRS charges the orthogonal tRNA with the NPAA, which decodes the TAG stop codon.

Part 4: Experimental Protocols (Validation)

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine if the incorporation of an NPAA (e.g., D-amino acid or N-methylated AA) improves the half-life of a therapeutic peptide in human plasma.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Test Peptide (NPAA-modified) and Control Peptide (Native).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Precipitation Agent: 5% Trichloroacetic acid (TCA) or Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Preparation: Pre-warm 1 mL aliquots of human plasma to 37°C in a water bath.

  • Spiking: Add Test Peptide to plasma to a final concentration of 10 µM. Vortex for 10 seconds.

  • Sampling:

    • Immediately remove 100 µL (Time 0) and quench in 400 µL of Precipitation Agent containing Internal Standard.

    • Incubate remaining plasma at 37°C with gentle shaking (300 rpm).

    • Withdraw 100 µL aliquots at T = 15, 30, 60, 120, 240, and 480 minutes. Quench immediately.

  • Processing:

    • Vortex quenched samples for 1 min.

    • Centrifuge at 10,000 x g for 10 min at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials.

  • Analysis:

    • Inject 5 µL into LC-MS/MS (C18 column).

    • Monitor parent ion transition.

    • Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope

      
       determines half-life: 
      
      
      
      .

Validation Criteria:

  • Control peptide should show >50% degradation within 2 hours (typical for L-peptides).

  • NPAA-peptide should show <10% degradation if the modification successfully blocks protease recognition.

Protocol B: LAT1 Transport Competition Assay

Objective: Validate if a novel NPAA candidate is a substrate or inhibitor of the LAT1 transporter.

Cell Line: LNCaP or MCF-7 cells (High LAT1 expression). Tracer: [14C]-L-Leucine.

Workflow:

  • Seeding: Plate cells in 24-well plates (50,000 cells/well) and culture for 24h.

  • Starvation: Wash cells 2x with Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport, isolating System L/LAT1). Incubate for 10 min at 37°C.

  • Transport Phase:

    • Add uptake buffer containing 1 µM [14C]-L-Leucine +/- Test NPAA (at 10x, 100x excess).

    • Incubate for exactly 2 minutes (linear phase of uptake).

  • Termination: Aspirate buffer and wash 3x with ice-cold PBS containing 1 mM non-radiolabeled Leucine (to stop transport).

  • Lysis: Add 0.1 N NaOH to lyse cells.

  • Quantification: Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

Interpretation:

  • Inhibitor: Significant reduction in [14C]-Leucine uptake compared to control.

  • Substrate: Requires trans-stimulation assay (pre-load cells with NPAA, measure efflux of radiolabel) to confirm transport vs. blocking.

References

  • D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia Therapy. ResearchGate. Available at: [Link]

  • Impact of D-Amino Acids in Schizophrenia. PubMed Central (PMC). Available at: [Link]

  • The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer. MDPI. Available at: [Link]

  • Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids. ResearchGate. Available at: [Link]

  • Therapeutic applications of genetic code expansion. ResearchGate. Available at: [Link]

  • Genetic Code Expansion for Site-Specific Labeling of Antibodies. ACS Publications. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites. PLOS ONE. Available at: [Link]

Sources

Review of cyclobutane-containing compounds in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of cyclobutane scaffolds in modern drug discovery, moving beyond basic structural descriptions to application-driven strategies for medicinal chemists.

Executive Summary: The "Goldilocks" Strained Ring

In the pursuit of higher fraction of sp3-hybridized carbons (


), medicinal chemistry has shifted away from planar aromatic systems. While cyclopropane is often too strained (27.5 kcal/mol) and metabolically labile, and cyclopentane is essentially a flexible "floppy" ring, cyclobutane  occupies a "Goldilocks" zone.

With a strain energy of ~26.3 kcal/mol , it possesses unique reactivity and structural rigidity without the extreme instability of three-membered rings. Its ability to exist in a puckered "butterfly" conformation allows for precise vector positioning of substituents, making it a superior bioisostere for gem-dimethyl groups and phenyl rings.

Structural & Physicochemical Attributes

The Puckered Conformation

Unlike the planar representation often seen in 2D sketches, cyclobutane is not flat.[1][2][3] To relieve torsional strain (eclipsing interactions of C-H bonds), the ring puckers.[1][2][4]

  • Puckering Angle: ~30° deviation from planarity.[3]

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibrium between conformers unless locked by substituents.

  • Bond Angles: Internuclear C-C-C angles are ~88°, but the interorbital angles are smaller, indicating "bent" bonds with high p-character, leaving the C-H bonds with higher s-character .

Metabolic Stability Implications

The increased s-character of the exocyclic C-H bonds (approx.


 hybridization) renders them shorter and stronger than typical alkane C-H bonds.
  • Result: Reduced susceptibility to Cytochrome P450-mediated H-atom abstraction.

  • Application: Replacing a cyclohexyl or alkyl chain with a cyclobutane often improves metabolic half-life (

    
    ).
    
Physicochemical Comparison
PropertyCyclobutaneGem-DimethylCyclopropaneCyclopentane
Strain Energy (kcal/mol) 26.3~027.56.2
C-C Bond Length (Å) 1.551.541.511.54
Lipophilicity (

LogP)
+0.0 (Ref)+0.4-0.2+0.8
Conformation Puckered (Rigid)FlexibleRigid (Planar)Envelope (Flexible)
Metabolic Liability LowMediumHigh (Ring opening)Medium

Bioisosteric Design Strategies

The Gem-Dimethyl Replacement

The distance between the two diagonal carbons in a cyclobutane ring (~2.1 Å) mimics the distance between methyl groups in a gem-dimethyl moiety.

  • Advantage: The cyclobutane "ties back" the methyl groups, reducing the entropic penalty of binding and eliminating the "greasy" protrusion of methyls, often lowering logP while maintaining steric bulk.

The Phenyl Isostere

Substituted cyclobutanes can mimic the vector projection of para- or meta-substituted phenyl rings but with a significantly smaller van der Waals volume and no


-stacking capability. This is useful for:
  • Solubility improvement: Removing the flat, lipophilic aromatic ring.

  • Escaping IP space: Novelty in crowded patent landscapes.

Visualization: Bioisosteric Decision Logic

Bioisostere_Logic Problem Lead Compound Optimization (Problem Identification) Metabolism High Metabolic Clearance (CYP Oxidation) Problem->Metabolism Solubility Poor Solubility / High LogP (Too Lipophilic) Problem->Solubility Conformation Low Potency (Entropic Penalty) Problem->Conformation Cyclobutane_Met Replace Alkyl Chain with Cyclobutane (s-character effect) Metabolism->Cyclobutane_Met Block metabolic hot-spot Cyclobutane_Sol Replace Phenyl with Cyclobutane Solubility->Cyclobutane_Sol Reduce planarity Cyclobutane_Conf Replace gem-dimethyl with Cyclobutane (Rigidification) Conformation->Cyclobutane_Conf Pre-organize conformation Outcome Optimized Lead: Lower LogP, Higher Fsp3, Stable Cyclobutane_Sol->Outcome Cyclobutane_Met->Outcome Cyclobutane_Conf->Outcome

Caption: Decision matrix for deploying cyclobutane bioisosteres to solve specific ADME/potency issues.

Synthetic Methodologies: The "How-To"

While classical alkylation of 1,3-dihalides is possible, it is often low-yielding for complex substrates. The modern standard relies on [2+2] Photocycloaddition .

Protocol: Photocatalytic [2+2] Cycloaddition

This protocol describes the synthesis of a substituted cyclobutane via visible-light photocatalysis, a method superior to harsh UV irradiation.

Target: Synthesis of 1,2-diarylcyclobutane from styrene derivatives. Reagents:

  • Substrate: Styrene derivative (1.0 equiv).

  • Photocatalyst:

    
     (2.0 mol%).
    
  • Solvent: Acetonitrile (degassed).

  • Light Source: Blue LED (450-460 nm).

Step-by-Step Methodology:

  • Preparation: In a Pyrex tube, dissolve the styrene substrate (0.5 mmol) in dry, degassed acetonitrile (5 mL).

  • Catalyst Addition: Add

    
     (2.0 mol%). If the reaction is an intermolecular cross-cycloaddition, add the second alkene partner (3.0 equiv) at this stage.
    
  • Irradiation: Seal the tube under an argon atmosphere. Place the vessel 2-3 cm away from a Blue LED strip (approx. 10W intensity). Stir vigorously.

  • Monitoring: Monitor via TLC or LC-MS. The reaction typically proceeds via a radical cation mechanism (or triplet energy transfer depending on the catalyst) and completes in 12–24 hours.

  • Workup: Remove solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Stereochemistry Check: Verify the cis/trans ratio using NOESY NMR. Cyclobutanes often favor head-to-head regioselectivity in these conditions.

Visualization: [2+2] Reaction Workflow

Synthesis_Workflow Start Alkene Substrate Excitation Blue LED + Ru(bpy)3 (Excited State) Start->Excitation SET Single Electron Transfer (Radical Cation) Excitation->SET Oxidation Cyclization Stepwise Radical Cyclization SET->Cyclization Trapping Product Cyclobutane Product Cyclization->Product BET/Closure

Caption: Mechanistic flow of photocatalytic [2+2] cycloaddition for cyclobutane synthesis.

Clinical Case Studies

Ivosidenib (Tibsovo)[3]
  • Target: IDH1 (Isocitrate dehydrogenase 1).[3]

  • Design Logic: The initial hit contained a cyclohexyl amine which suffered from metabolic instability.[3]

  • Cyclobutane Solution: The cyclohexyl group was replaced with a 1,1-difluorocyclobutane .

  • Impact:

    • Metabolic Stability: The electron-withdrawing fluorine atoms combined with the cyclobutane ring prevented oxidation.

    • Potency: The rigid ring perfectly filled the hydrophobic pocket without the entropic cost of a flexible chain.

Carboplatin[2][3][5][6]
  • Target: DNA (Crosslinker).[5]

  • Design Logic: Cisplatin was highly nephrotoxic due to rapid aquation.

  • Cyclobutane Solution: A cyclobutane-1,1-dicarboxylate (CBDC) ligand was used.

  • Impact: The bidentate cyclobutane ligand is more stable to hydrolysis than the chlorides in cisplatin, leading to a slower release of the active platinum species, drastically reducing side effects while maintaining efficacy.

Apalutamide (Erleada)[5]
  • Target: Androgen Receptor (Antagonist).[3]

  • Design Logic: Optimization of the thiohydantoin scaffold found in Enzalutamide.

  • Cyclobutane Solution: Incorporation of a spiro-cyclobutane ring.

  • Impact: The spiro-fusion locks the conformation of the thiohydantoin, improving receptor binding affinity and selectivity compared to dimethyl analogues.

References

  • Mykhailiuk, P. K. (2019). "Cyclobutanes in Drug Discovery." ChemMedChem. (Note: Refers to general review literature on the topic).

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Hematologic Malignancies." ACS Medicinal Chemistry Letters.

  • Nam, T. G., et al. (2011). "Conformationally Constrained Analogues of Diacylglycerol-Lactones." Journal of Medicinal Chemistry.

  • Xu, Y., et al. (2015).[6] "Visible Light-Promoted [2+2] Cycloaddition Reactions." Chemical Reviews.

  • Clegg, N. J., et al. (2012). "ARN-509 (Apalutamide): A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research.

Sources

Methodological & Application

Application Note: Synthesis and Purification of 2-Amino-2-cyclobutylacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2-Amino-2-cyclobutylacetic acid (also known as Cyclobutylglycine ) is a non-proteinogenic amino acid containing a constrained cyclobutane ring. It serves as a critical scaffold in the design of conformationally restricted peptidomimetics and glutamate receptor ligands (e.g., NMDA or mGluR antagonists).

Unlike standard aliphatic amino acids, the synthesis of cyclobutylglycine requires careful handling to preserve the strained cyclobutane ring during hydrolysis steps. While the Strecker synthesis is a direct route, it often yields difficult-to-purify aminonitriles.

This protocol prioritizes the Bucherer-Bergs reaction followed by alkaline hydrolysis. This route is superior for scalability and safety because:

  • Intermediate Stability: The hydantoin intermediate is a stable, crystalline solid that can be purified before the final hydrolysis, ensuring high purity of the final amino acid.

  • Safety: It avoids the isolation of unstable and hazardous aminonitriles.

  • Ring Preservation: Alkaline hydrolysis is generally milder on the cyclobutane ring than the harsh acidic conditions required to hydrolyze aminonitriles directly.

Reaction Scheme

The synthesis proceeds from cyclobutanecarboxaldehyde (not cyclobutanone, which would yield the 1-amino-1-carboxy derivative).

ReactionScheme SM Cyclobutane- carboxaldehyde Hydantoin 5-Cyclobutyl- imidazolidine-2,4-dione SM->Hydantoin Bucherer-Bergs Cyclization Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Product 2-Amino-2-cyclobutyl- acetic acid HCl Hydantoin->Product Alkaline Hydrolysis Hydrolysis 1. NaOH (aq), Reflux 2. HCl (pH adj)

Figure 1: Synthetic pathway from aldehyde to amino acid hydrochloride via hydantoin intermediate.[1]

Protocol A: Synthesis of 5-Cyclobutylhydantoin

This step constructs the amino acid backbone while protecting the amine and acid functionalities within a hydantoin ring.

Materials
ReagentEquivalentsRole
Cyclobutanecarboxaldehyde 1.0 eqStarting Material
Potassium Cyanide (KCN) 1.2 eqCyanide Source (Toxic!)
Ammonium Carbonate 3.0 eqAmmonia/CO2 Source
Ethanol / Water (1:1) SolventReaction Medium
Experimental Procedure
  • Safety Setup: Perform all operations in a well-ventilated fume hood. KCN is fatal if swallowed or inhaled. Ensure a bleach bath (sodium hypochlorite) is available to quench cyanide waste.

  • Mixing: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ammonium Carbonate (3.0 eq) and KCN (1.2 eq) in a 1:1 mixture of water and ethanol (approx. 10 mL per gram of aldehyde).

  • Addition: Add Cyclobutanecarboxaldehyde (1.0 eq) dropwise to the stirred solution.

  • Reaction: Heat the mixture to 55–60°C for 12–18 hours.

    • Note: Higher temperatures (>70°C) may cause sublimation of ammonium carbonate; ensure the system is sealed or has an efficient condenser.

  • Concentration: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure (Rotavap) to approximately 50% volume to remove ethanol and excess ammonia.

  • Precipitation: The hydantoin often precipitates upon cooling the aqueous residue. If not, acidify carefully with concentrated HCl to pH ~2 in a fume hood (Caution: HCN gas evolution possible if excess cyanide remains).

  • Filtration: Filter the white precipitate. Wash with cold water (3x).

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Checkpoint: Verify identity via 1H-NMR (DMSO-d6). Look for the characteristic amide protons of the hydantoin ring (~10.5 ppm and ~8.0 ppm).

Protocol B: Hydrolysis and HCl Salt Formation

This step opens the hydantoin ring to yield the free amino acid, followed by conversion to the hydrochloride salt.

Materials
ReagentRole
5-Cyclobutylhydantoin Intermediate
Sodium Hydroxide (2M - 4M) Hydrolysis Reagent
Dowex 50W-X8 (H+ form) Purification Resin
Hydrochloric Acid (1M and 6M) Eluent / Salt Formation
Experimental Procedure
Step 1: Alkaline Hydrolysis
  • Suspend the 5-Cyclobutylhydantoin in 3M NaOH (approx. 10 eq).

  • Reflux the mixture (100°C) for 24–48 hours.

    • Monitoring: Monitor by TLC or LC-MS until the hydantoin peak disappears. Hydantoins are stable; prolonged heating is required.

  • Quench: Cool to room temperature.

Step 2: Purification (Ion Exchange)

Why this is critical: Direct acidification of the NaOH solution yields high amounts of NaCl, which is difficult to separate from the amino acid. Ion exchange is the standard method for desalting.

  • Resin Prep: Pack a column with Dowex 50W-X8 (cation exchange resin). Wash with water until neutral.[2]

  • Loading: Acidify the hydrolysis mixture slightly (pH ~7-8) and load onto the column. The amino acid (positive charge at low pH) will bind to the resin; Na+ ions will also bind but can be displaced.

    • Refinement: It is often better to load the basic solution directly; the Na+ and Amino Acid bind.

  • Washing: Wash the column with Distilled Water (3-5 column volumes) to remove anionic impurities and excess unreacted species.

  • Elution: Elute the amino acid using 1M - 2M Aqueous Ammonia (NH4OH) . The ammonia displaces the amino acid.

  • Concentration: Collect ninhydrin-positive fractions. Evaporate the ammonia/water under reduced pressure to yield the Free Zwitterionic Amino Acid .

Step 3: Conversion to Hydrochloride Salt
  • Dissolve the free amino acid in a minimum volume of 1M HCl or 2M HCl .

  • Lyophilization (Freeze Drying): This is the preferred method. Freeze the solution and sublime the water/HCl. This yields the 2-Amino-2-cyclobutylacetic acid hydrochloride as a white, hygroscopic powder.

  • Alternative (Precipitation): Dissolve the free acid in dry methanol. Add 1.2 eq of HCl in Dioxane (4M). Add diethyl ether to precipitate the salt. Filter and dry under vacuum.[3][4][5]

Quality Control & Validation

TestAcceptance CriteriaMethod Note
1H NMR (D2O) Consistent with structure.Cyclobutyl methine protons (multiplets 1.8-2.3 ppm). Alpha-proton doublet/multiplet ~3.8-4.0 ppm.
Elemental Analysis C, H, N, Cl within ±0.4%Confirms the HCl salt stoichiometry (usually monohydrochloride).
Chloride Content ~1 equivalentTitration with AgNO3 or Ion Chromatography.
HPLC Purity > 98%requires derivatization (e.g., OPA or FMOC) as the molecule lacks a strong chromophore.
Purification Workflow Diagram

Purification cluster_0 Hydrolysis Phase cluster_1 Desalting (Dowex 50W) cluster_2 Salt Formation Step1 Crude Hydrolysate (Amino Acid + NaOH) Step2 Load on Dowex (H+) Step1->Step2 Step3 Wash with H2O (Remove Anions) Step2->Step3 Step4 Elute with 2M NH4OH Step3->Step4 Step5 Evaporate NH3 (Isolate Free Zwitterion) Step4->Step5 Step6 Dissolve in dil. HCl Step5->Step6 Step7 Lyophilize Step6->Step7 Final Final Product (HCl Salt) Step7->Final

Figure 2: Purification logic flow from crude hydrolysate to final hydrochloride salt.

Troubleshooting & Critical Control Points

  • Issue: Low Yield in Bucherer-Bergs.

    • Cause: Loss of volatile aldehyde or ammonium carbonate.

    • Fix: Use a sealed pressure tube for the initial reaction if scale permits (100mg - 5g). Ensure temperature does not exceed 65°C in open reflux.

  • Issue: Incomplete Hydrolysis.

    • Cause: Hydantoins are very stable.

    • Fix: Increase NaOH concentration to 4M or use a pressure vessel (autoclave) at 120°C. Monitor via LC-MS (hydantoin mass vs amino acid mass).

  • Issue: Hygroscopicity.

    • Cause: Amino acid hydrochlorides are often hygroscopic.

    • Fix: Store in a desiccator at -20°C. Handle quickly in ambient air.

References

  • Bucherer-Bergs Reaction Overview

    • Kalník, M., Gabko, P., & Koóš, M. (2021).[6] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.[6] Molecules, 26(13), 4038.

    • [Link]

  • Strecker Synthesis & Amino Acid Protocols

    • Master Organic Chemistry. (2018).[6][7] The Strecker Synthesis of Amino Acids.

    • [Link]

  • Purification of Amino Acids via Ion Exchange

    • ResearchGate Discussions / Bio-Rad Technical Notes. "How to purify amino acids (HCl salt) with Dowex resin."
    • [Link]

  • General Protocol for Hydantoin Hydrolysis: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic foundational text for hydantoin stability and hydrolysis).

Sources

Precision Receptor Binding: Protocols for Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Methodological Guide

Abstract

Amino acid analogs are pivotal tools in dissecting the structure-activity relationships (SAR) of major neurotransmitter receptors (e.g., NMDA, AMPA, GABA, and Glycine receptors).[1] However, their physicochemical properties—often zwitterionic, highly polar, and susceptible to active transport—present unique challenges in receptor binding assays. This guide details a rigorous workflow for characterizing amino acid analogs using competitive radioligand binding, emphasizing the critical distinction between receptor binding and transporter uptake .

Strategic Experimental Design

The "Binding vs. Uptake" Dilemma

A common failure mode in amino acid receptor assays is the interference of high-affinity transporters (e.g., EAATs for glutamate, GATs for GABA). If transporters are active, your analog may be sequestered inside the vesicle/cell rather than binding to the receptor surface, yielding false potency data.

  • Expert Insight: Always perform receptor binding assays in Sodium-Free buffers (e.g., Tris-Citrate or Tris-Acetate) unless the receptor specifically requires Na+ for allosteric modulation. Most neurotransmitter transporters are Na+-dependent; removing sodium functionally silences them, isolating the receptor binding event.

Ligand Selection Strategy
  • The Tracer (Hot): Use a high-affinity, selective radioligand (e.g.,

    
    -Muscimol for GABA
    
    
    
    ,
    
    
    -MDL 105,519 for NMDA glycine site). Avoid endogenous amino acids (like
    
    
    -Glutamate) if a more selective synthetic agonist is available, as endogenous ligands often have high non-specific binding (NSB).
  • The Competitor (Cold): Your amino acid analog. Ensure stock solutions account for the zwitterionic nature; pH adjustment of the stock to 7.4 is often required to prevent local acidification of the assay buffer.

Visualizing the Interaction Architecture

Understanding the competitive landscape is essential for interpreting


 shifts.

ReceptorCompetition Receptor Receptor Target (Membrane Bound) Complex_RL Receptor-Ligand* (Signal) Receptor->Complex_RL Kon Complex_RI Receptor-Analog (Silent) Receptor->Complex_RI Kon_i Radioligand Radioligand (L*) (Fixed Conc ~ Kd) Radioligand->Complex_RL Analog Amino Acid Analog (I) (Variable Conc) Analog->Complex_RI Competition Complex_RL->Receptor Koff Complex_RI->Receptor Koff_i

Figure 1: Competitive Binding Mechanism. The analog (I) competes with the radioligand (L) for the orthosteric site. Signal decreases as [Analog] increases.*

Protocol: Synaptic Membrane Preparation

Objective: Isolate receptor-rich membranes while removing endogenous amino acids (glutamate/GABA) that would mask high-affinity binding sites.

Reagents
  • Lysis Buffer: 5 mM Tris-HCl, pH 7.4 (Hypotonic to burst synaptosomes).

  • Wash Buffer: 50 mM Tris-Citrate, pH 7.4 (Sodium-free).

  • Sucrose Buffer: 0.32 M Sucrose in 5 mM Tris-HCl.

Workflow
  • Tissue Disruption: Homogenize brain tissue (e.g., rat cortex for GABA/Glutamate receptors) in 10 volumes of ice-cold Sucrose Buffer using a glass-Teflon homogenizer (10 strokes).

  • Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Save the supernatant (S1).

  • Membrane Pellet: Centrifuge S1 at 20,000 x g for 20 min. Discard supernatant.

  • Osmotic Shock (Critical): Resuspend pellet in Lysis Buffer and incubate on ice for 30 minutes. This bursts synaptosomes to release endogenous neurotransmitters.

  • Extensive Washing: Centrifuge (20,000 x g, 20 min) and resuspend in Wash Buffer . Repeat this wash cycle 3–5 times .

    • Why? Even trace amounts of endogenous glutamate/GABA will compete with your radioligand, artificially inflating the

      
       of your analog.
      
  • Storage: Resuspend final pellet in Wash Buffer, aliquot, and freeze at -80°C.

Protocol: Competitive Binding Assay

Objective: Determine the affinity (


) of the amino acid analog.
Experimental Setup (96-well format)
ComponentVolumeDescription
Buffer 100 µL50 mM Tris-Citrate (pH 7.4).
Analog 25 µLSerial dilution of amino acid analog (

M to

M).
Radioligand 25 µLFixed concentration (typically equal to its

).
Membrane 100 µL10–50 µg protein/well (optimized via linearity test).
Total Vol 250 µL
Step-by-Step Methodology
  • Preparation: Thaw membranes and dilute in Assay Buffer. Keep on ice.

  • Non-Specific Binding (NSB) Controls: In dedicated wells, add a saturating concentration (1000x

    
    ) of a known "cold" competitor (e.g., 1 mM Glutamate or GABA).
    
  • Analog Addition: Add the serial dilutions of your test amino acid analog to the plate.

  • Initiation: Add the radioligand, followed immediately by the membrane suspension.

  • Equilibrium Incubation:

    • Glutamate Receptors: 45–60 min at 4°C (reduces protease activity and transport).

    • GABA Receptors: 30–60 min at 4°C or Room Temp (verify stability).

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding) using a cell harvester.

  • Washing: Wash filters 3x with 3 mL ice-cold buffer to remove unbound radioligand.

  • Detection: Dry filters, add scintillation cocktail, and count (CPM) via liquid scintillation spectrometry.

Data Analysis & Validation

The Cheng-Prusoff Correction

Raw


 values are dependent on the radioligand concentration used.[2] You must convert this to the equilibrium dissociation constant (

) to get a true measure of affinity.


  • 
     : Concentration of analog displacing 50% of specific binding.[3]
    
  • 
     : Concentration of free radioligand added (nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Interpreting the Hill Slope

Perform a non-linear regression (One-site vs. Two-site fit).

  • Slope ≈ -1.0: Simple competitive binding to a single site.

  • Slope < -1.0 (Shallow): Negative cooperativity or multiple binding sites (e.g., High/Low affinity states).

  • Slope > -1.0 (Steep): Positive cooperativity.

Workflow Visualization

AssayWorkflow Start Start: Thaw Membranes Dilute Dilute Analog (10^-10 to 10^-3 M) Start->Dilute Incubate Equilibrium Incubation (4°C, 60 min, Na+ Free) Dilute->Incubate Add Radioligand Harvest Vacuum Filtration (GF/B Filters + PEI) Incubate->Harvest Terminate Count Scintillation Counting Harvest->Count Analyze Calculate Ki (Cheng-Prusoff) Count->Analyze

Figure 2: Operational Workflow for Competitive Binding.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High NSB (>20%) Radioligand sticking to filters.Pre-soak filters in 0.3% PEI; use low-binding plates.
Shallow Hill Slope Negative cooperativity or heterogeneous sites.Test for multiple sites; ensure membranes are washed of endogenous ligand.
Low Signal Receptor degradation or low expression.Add protease inhibitors (PMSF, Aprotinin) to lysis buffer; increase protein per well.
Inconsistent IC50 Ligand depletion.Ensure

of total radioligand is bound. If

, reduce membrane concentration.

References

  • Vertex AI Search. (2022). Glutamate and GABAA receptor crosstalk mediates homeostatic regulation. NIH PubMed Central. 1[1][4][5]

  • Current Protocols in Pharmacology. (2002). Characterization of GABA Receptors: Measurement of GABA_A Receptor Binding in Rat Brain Membranes Using [3H]Muscimol. NIH PubMed Central. 6[1][4]

  • Cheng, Y., & Prusoff, W. H. (1973).[7] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Cited via Revvity Technical Note). 8[1][4]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. 3

  • Gifford Bioscience. About Ligand Binding Assays: Radioligand Binding Assays. 9[1][4][5]

Sources

Interpreting 1H NMR and 13C NMR spectra of 2-Amino-2-cyclobutylacetic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation of 2-Amino-2-cyclobutylacetic Acid via 1D and 2D NMR Spectroscopy

Abstract

2-Amino-2-cyclobutylacetic acid (Cyclobutylglycine) is a critical non-proteinogenic amino acid used to introduce conformational constraints in peptide drug design. Its rigid cyclobutyl moiety restricts the rotation of the peptide backbone (


 and 

angles), enhancing metabolic stability and receptor selectivity. This guide provides a comprehensive protocol for the structural verification of this compound using Nuclear Magnetic Resonance (NMR). It addresses specific challenges such as zwitterionic equilibrium effects, cyclobutyl ring puckering, and higher-order spin coupling.

Introduction: The Structural Challenge

Unlike standard aliphatic amino acids (e.g., Leucine, Valine), 2-Amino-2-cyclobutylacetic acid presents unique spectroscopic features due to the strained four-membered ring.

  • Ring Anisotropy: The magnetic anisotropy of the cyclobutane ring significantly shields/deshields adjacent protons.

  • Conformational Puckering: The cyclobutyl ring is not planar; it exists in a puckered conformation that flips rapidly at room temperature. This creates complex multiplets for the methylene protons rather than simple triplets/quintets.

  • Chiral Center: The

    
    -carbon creates a chiral environment, making the protons on the cyclobutyl ring diastereotopic.
    

Experimental Protocol: The Self-Validating System

To ensure high-fidelity data, we utilize a pH-Switch Protocol . Amino acids exist as zwitterions in neutral solution, which can broaden peaks and obscure coupling constants.

Reagents & Equipment
  • Solvent A (Acidic): D

    
    O + 20 
    
    
    
    L DCl (35%). Purpose: Fully protonates the amine (NH
    
    
    ) and carboxylic acid (COOH), locking the conformation.
  • Solvent B (Organic): DMSO-

    
    .[1][2][3] Purpose: Visualization of exchangeable protons (NH
    
    
    
    , OH).
  • Internal Standard: TMSP-2,2,3,3-

    
     (Sodium 3-trimethylsilylpropionate) for D
    
    
    
    O; TMS (Tetramethylsilane) for DMSO.
Step-by-Step Workflow
  • Preparation (Acidic Shift): Dissolve 10-15 mg of sample in 0.6 mL of Solvent A. This is the primary dataset for structural assignment.

  • Acquisition:

    • 
      H NMR: 64 scans, 2s relaxation delay (d1).
      
    • 
      C NMR: 1024 scans, proton-decoupled.
      
    • COSY (Correlation Spectroscopy): Essential to trace the spin system from the

      
      -proton to the ring.
      
  • Validation (Organic Shift): Dissolve a second 10 mg sample in DMSO-

    
    . Compare the integration of the amide/amine region to confirm the presence of the -NH
    
    
    
    group.

Data Interpretation: H NMR Spectroscopy

Solvent: D


O/DCl (Acidic conditions, 

relative to TMSP at 0.00 ppm)

The proton spectrum is defined by the coupling between the glycine backbone and the cyclobutyl methine.

PositionType

(ppm)
Multiplicity

-Coupling (Hz)
Interpretation

-CH
Methine3.90 – 4.10Doublet (d)

Coupled solely to the Ring Methine (H1'). Downfield due to -NH

and -COOH.
Ring H1' Methine2.60 – 2.85Multiplet (m)ComplexThe "bridge" proton. Couples to

-CH and Ring CH

s.
Ring H2'/H4' Methylene2.05 – 2.30MultipletComplexProtons cis to the substituent. Broadened by ring puckering.
Ring H2''/H4'' Methylene1.80 – 2.00MultipletComplexProtons trans to the substituent.
Ring H3' Methylene1.70 – 1.90MultipletComplexThe distal methylene group.

Key Diagnostic Feature: Look for the


-CH doublet . In standard glycine, this is a singlet. In valine/leucine, it is a doublet/dd. In cyclobutylglycine, the coupling constant (

) is typically larger (8-9 Hz) than in acyclic analogs due to the rigid dihedral angle imposed by the ring.

Data Interpretation: C NMR Spectroscopy

Solvent: D


O/DCl

The carbon spectrum confirms the backbone and the symmetry (or lack thereof) in the ring.

PositionType

(ppm)
Interpretation
C=O Carbonyl170.0 – 172.0Typical carboxylic acid region.

-C
Methine56.0 – 59.0Alpha-carbon. Chemical shift is diagnostic of

-amino acids.
Ring C1' Methine34.0 – 38.0Point of attachment to the backbone.
Ring C2'/C4' Methylene24.0 – 27.0Often appear as two distinct peaks or one broadened peak depending on resolution.
Ring C3' Methylene16.0 – 18.0Distal carbon. Highly shielded due to ring strain (gamma-effect).

Critical QC Check: If the Ring C2' and C4' carbons appear as a single sharp peak, the ring is effectively flipping fast on the NMR timescale. If they are split or broad, it indicates restricted puckering, often caused by bulky protecting groups if the synthesis is incomplete.

Advanced Verification: 2D COSY Logic

To prove the structure, you must trace the connectivity. We utilize Homonuclear Correlation Spectroscopy (COSY).

The Connectivity Chain:

  • Identify the

    
    -CH  (most downfield aliphatic signal).
    
  • Observe the cross-peak to Ring H1' .

  • From Ring H1' , observe cross-peaks to the Ring H2'/H4' multiplets.

  • Confirm the Ring H3' (distal) by its coupling to H2'/H4' but lack of coupling to H1'.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectra and validating the compound's identity.

NMR_Assignment_Workflow Start Sample: 2-Amino-2-cyclobutylacetic acid SolventPrep Dissolve in D2O + DCl (Protonated Cation Form) Start->SolventPrep H1_Acq Acquire 1H NMR SolventPrep->H1_Acq Alpha_ID Identify Alpha-H (Doublet, ~4.0 ppm) H1_Acq->Alpha_ID Ring_Coupling Verify Coupling to Cyclobutyl Methine (~2.7 ppm) Alpha_ID->Ring_Coupling COSY Confirmation C13_Acq Acquire 13C NMR Ring_Coupling->C13_Acq Ring_Check Check Ring Carbons (Distal C3' ~17 ppm) C13_Acq->Ring_Check Validation Final Structure Validation Ring_Check->Validation

Figure 1: Step-by-step logic flow for the structural assignment of cyclobutylglycine derivatives.

Troubleshooting & Common Impurities

ObservationPotential CauseRemediation
Extra Doublet (~1.3 ppm) Alanine contaminationCheck starting materials; Alanine is a common byproduct in Strecker synthesis.
Broad/Missing Amine D

O Exchange
The -NH

protons exchange rapidly with D

O. Use DMSO-

to visualize the amide doublet.
Split Carbonyl Peak RotamersIf N-protected (e.g., Boc/Fmoc), restricted rotation causes peak doubling. Run NMR at 50°C to coalesce.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift prediction).

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Protocol for TMSP/DSS referencing in aqueous amino acid samples).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed explanation of COSY and ring puckering effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for cyclobutane ring shifts).

Sources

Application Note: Enhancing Peptide Metabolic Stability via Cyclobutyl Amino Acid Incorporation

[1][2]

Abstract

Peptide therapeutics often suffer from rapid proteolytic degradation in vivo, limiting their clinical efficacy.[1][2][3][4] This Application Note details the strategic incorporation of cyclobutyl amino acids (specifically 1-aminocyclobutane-1-carboxylic acid, Ac4c ) to impose local conformational constraints. This modification restricts backbone flexibility, thereby shielding the scissile bond from proteolytic enzymes without compromising receptor affinity. We provide optimized protocols for the solid-phase synthesis of sterically hindered Ac4c-peptides and a validated microsomal stability assay to quantify half-life (

Introduction: The Proteolytic Problem & The Conformational Solution

Native peptides possess high rotational freedom around the




56

Among these, Cyclobutyl Amino Acids (CBAAs) offer a unique advantage.[5] Unlike simple methylation, the cyclobutyl ring rigidly locks the


Mechanism of Action: Steric Shielding

The incorporation of Ac4c creates a "molecular shield." The bulk of the four-membered ring prevents the protease catalytic triad from approaching the carbonyl carbon of the peptide bond.

ShieldingMechanismProteaseProtease Active Site(Trypsin/Chymotrypsin)LinearPeptideLinear Peptide(Flexible Backbone)Protease->LinearPeptide Induced FitCBAAPeptideAc4c-Modified Peptide(Locked Conformation)Protease->CBAAPeptide Blocked AccessDegradationHydrolysis(Degradation)LinearPeptide->Degradation Accessible BondStableSteric Clash(Intact Peptide)CBAAPeptide->Stable Cyclobutyl Shield

Figure 1: Mechanistic comparison of protease interaction with linear vs. Ac4c-constrained peptides.

Protocol A: Synthesis and Incorporation of Ac4c

Challenge: Ac4c is a

Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials Required[2][4][5][7][8][9][10][11][12][13][14]
  • Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading) recommended for difficult sequences.

  • Amino Acid: Fmoc-1-aminocyclobutane-1-carboxylic acid (Fmoc-Ac4c-OH).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: Diisopropylethylamine (DIEA).[7]

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Swelling:

    • Swell resin in DCM for 20 min, then wash with DMF (

      
       min).
      
  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Critical Step: Wash thoroughly with DMF (

      
       min) to remove all piperidine, which can cause racemization or side reactions during activation.
      
  • Activation (The "Pre-Activation" Method):

    • Dissolve Fmoc-Ac4c-OH (4 eq relative to resin) and HATU (3.8 eq) in minimal DMF.

    • Add DIEA (8 eq).

    • Allow to activate for 30–60 seconds (observe color change to yellow). Note: Do not activate longer than 2 mins to avoid uronium salt byproducts.

  • Coupling:

    • Add the activated mixture to the resin.

    • Incubation: Shake at room temperature for 2 hours (standard AA is 45 min).

    • Double Coupling (Mandatory): Drain, wash with DMF, and repeat the coupling step with fresh reagents for another 2 hours.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine in DMF to cap unreacted amines, preventing deletion sequences.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the intrinsic clearance (


Materials Required[2][4][5][7][8][9][10][11][12][13][14]
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide or a labeled peptide analog).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Assay Workflow

MicrosomalAssayPrepPreparation(Peptide + Microsomes in Buffer)PreIncPre-Incubation(37°C, 10 min)Prep->PreIncStartInitiation(Add NADPH)PreInc->StartSamplingTime Point Sampling(0, 5, 15, 30, 60 min)Start->SamplingQuenchQuenching(Add Ice-Cold ACN + IS)Sampling->QuenchAnalysisLC-MS/MS Analysis(Quantify Parent %)Quench->Analysis

Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.

Detailed Procedure
  • Preparation:

    • Prepare a 1

      
      M solution of the test peptide in Phosphate Buffer (pH 7.4).[8]
      
    • Thaw microsomes on ice. Dilute to a final assay concentration of 0.5 mg/mL in the peptide solution.

  • Pre-incubation:

    • Incubate the mixture at 37°C for 10 minutes. This ensures the system reaches physiological temperature.

  • Initiation:

    • Add NADPH (final concentration 1 mM) to start the metabolic reaction.

    • Control: Run a parallel incubation without NADPH to distinguish metabolic degradation from chemical instability (hydrolysis).

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      L aliquots.
  • Quenching:

    • Immediately transfer the aliquot into 150

      
      L of ice-cold Acetonitrile containing the Internal Standard.
      
    • Vortex for 30 seconds and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject the supernatant into the LC-MS/MS. Monitor the transition of the parent peptide ion.

Data Analysis & Interpretation

To determine stability, plot the natural logarithm of the percent parent remaining versus time.[8] The slope of the linear regression is

Calculations:


Representative Data: Native vs. Ac4c-Modified

The following table illustrates typical results when replacing a labile alanine residue with Ac4c in a bioactive peptide.

ParameterNative Peptide (Linear)Ac4c-Modified AnalogFold Improvement

(min

)
0.0460.005~9x

(min)
15.1138.69.2x

(

L/min/mg)
92.010.0High Stability
Bioactivity (

)
4.5 nM6.2 nMRetained

Table 1: Comparative metabolic stability data. Note the significant extension in half-life with minimal loss of potency, a hallmark of successful CBAA incorporation.

Troubleshooting & Expert Tips

  • Solubility Issues: Ac4c adds lipophilicity. If the peptide precipitates during the assay, add 0.1% DMSO or BSA to the buffer, though be aware BSA can bind the peptide and reduce free fraction available for metabolism.

  • Coupling Failure: If HATU fails, switch to COMU or symmetrical anhydrides. For extremely hindered positions (e.g., Ac4c-Ac4c linkage), microwave-assisted synthesis (75°C) is highly effective.

  • Peak Tailing: Ac4c peptides can be hydrophobic. Ensure your LC gradient includes a high percentage of organic phase (up to 95% ACN) to fully elute the compound and prevent carryover.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: PubMed / NIH URL:[Link]

  • Microsomal Stability Assay Protocol. Source: AxisPharm URL:[Link]

  • Liver microsome stability of N-methylated cyclic hexapeptides. Source: CSIRO Publishing URL:[Link]

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Amino-2-cyclobutylacetic acid (Cyclobutylglycine) CAS: 28024-69-3 Support Ticket ID: CYCLO-GLY-OPT-001 Lead Scientist: Senior Application Specialist, Process Chemistry Division

Strategic Overview: The "Cyclobutyl" Challenge

The synthesis of 2-Amino-2-cyclobutylacetic acid presents a unique set of challenges compared to standard aliphatic amino acids. The cyclobutyl ring introduces significant steric bulk adjacent to the reaction center and possesses inherent ring strain (~26 kcal/mol), making the molecule sensitive to harsh acidic conditions and prone to rearrangement.

The Primary Yield Bottleneck: Many researchers attempt to synthesize this molecule via alkylation of glycine equivalents (e.g., using ethyl acetamidomalonate) with cyclobutyl bromide.

  • Why this fails: Cyclobutyl bromide is a secondary halide with significant steric hindrance. Under the basic conditions required for enolate alkylation, the competing E2 elimination reaction (forming cyclobutene) often dominates over the desired SN2 substitution, leading to yields <30%.

The Recommended Solution: To maximize yield, you must shift the synthetic strategy from displacement (alkylation) to addition (carbonyl chemistry). The most robust routes utilize Cyclobutanecarboxaldehyde as the starting material.

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol that matches your stereochemical requirements.

RouteSelection Start Start: Define Target Purity Racemic Racemic Mixture Needed (Cost/Scale Priority) Start->Racemic Chiral High Enantiomeric Excess Needed (Pharma/Bioactivity Priority) Start->Chiral BB_Route Protocol A: Modified Bucherer-Bergs (Yield: 60-75%) Racemic->BB_Route Robust Scale-up Strecker_Route Protocol B: Ellman Auxiliary Strecker (Yield: >80%, >98% ee) Chiral->Strecker_Route Stereocontrol Hydantoin Intermediate: 5-Cyclobutylhydantoin BB_Route->Hydantoin Sulfinimine Intermediate: N-tert-Butanesulfinyl Imine Strecker_Route->Sulfinimine

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on stereochemical needs.

Protocol A: Modified Bucherer-Bergs (Racemic Scale-Up)

This is the industrial standard for robustness. The classic bottleneck here is the hydrolysis of the hydantoin intermediate . Standard acidic hydrolysis often fails to open the stable hydantoin ring or degrades the cyclobutane moiety.

Step 1: Hydantoin Formation[1][2][3]
  • Reagents: Cyclobutanecarboxaldehyde (1.0 eq), (NH4)2CO3 (3.0 eq), KCN (1.2 eq).

  • Solvent: 50% EtOH/H2O.

  • Conditions: 60°C, 18 hours.

  • Yield Optimization: The aldehyde is prone to oxidation. Distill Cyclobutanecarboxaldehyde immediately before use.

Step 2: The "Hard" Hydrolysis (Critical Control Point)

Standard reflux with HCl is insufficient for 5-cyclobutylhydantoin due to the steric bulk of the cyclobutyl group protecting the amide bond.

Optimized Protocol:

  • Suspend the 5-cyclobutylhydantoin in 3M NaOH (excess, typically 5-8 eq).

  • Transfer to a stainless steel autoclave or a heavy-walled pressure vessel.

  • Heat to 140°C (internal temperature) for 12–16 hours. Note: Do not exceed 160°C to prevent decarboxylation.

  • Cool to room temperature.

  • Acidify carefully with conc. HCl to pH 6 (Isoelectric point).

Data: Hydrolysis Method Comparison

MethodReagentsTemp/TimeYieldNotes
Acidic Reflux6M HCl100°C / 24h<20%Incomplete hydrolysis; recovery of starting hydantoin.
Basic Reflux2M NaOH100°C / 24h45%Slow kinetics; requires prolonged reaction.
High-Pressure Base 3M NaOH 140°C / 12h 82% Recommended. Complete conversion.

Protocol B: Asymmetric Strecker (Chiral Synthesis)

For drug development applications requiring high ee, the Ellman Sulfinamide method is superior to chiral resolution. It avoids the use of toxic cyanides on a large scale (if TMSCN is used carefully) and provides predictable stereochemistry.

Workflow
  • Condensation: React Cyclobutanecarboxaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide.

    • Catalyst: Ti(OEt)4 (essential as a Lewis acid and water scavenger).

    • Yield Tip: Use 2.0 eq of Ti(OEt)4 to drive the equilibrium.

  • Cyano Addition: Add TMSCN (Trimethylsilyl cyanide) and a catalytic amount of CsF or TBAF at -78°C.

    • Stereocontrol: The bulky tert-butyl group directs the cyanide attack to the Re-face (or Si-face depending on sulfinamide enantiomer), typically achieving >95:5 dr.

  • Hydrolysis: Acidic hydrolysis (6M HCl, reflux) simultaneously cleaves the nitrile to the acid and removes the sulfinyl group.

StreckerMechanism cluster_conditions Critical Success Factors Aldehyde Cyclobutane- carboxaldehyde Imine Chiral Sulfinimine (Stable Intermediate) Aldehyde->Imine + (S)-Sulfinamide + Ti(OEt)4 Aminonitrile Amino Nitrile (>98% de) Imine->Aminonitrile + TMSCN -78°C Product L-Cyclobutylglycine (Target) Aminonitrile->Product HCl Reflux (Hydrolysis) Tip1 Moisture Control: Ti(OEt)4 is water sensitive Tip2 Temp Control: -78°C essential for de

Figure 2: The Ellman-Strecker workflow for asymmetric synthesis.

Purification & Isolation (The "Black Magic")

Isolating zwitterionic amino acids from crude reaction mixtures (containing salts like NaCl or Na2SO4) is often where yield is lost.

The "Desalting" Protocol: Do not rely on crystallization alone. Use Ion Exchange Chromatography (IEC).

  • Resin: Dowex 50W-X8 (Strong Cation Exchange), H+ form.

  • Loading: Dissolve crude residue in water (pH < 2) and load onto the column. The amino acid binds; salts pass through.

  • Washing: Wash with distilled water until the eluent is neutral and halide-free (test with AgNO3).

  • Elution: Elute with 1M NH4OH (Ammonia water). The rise in pH deprotonates the carboxylate, releasing the zwitterion.

  • Finishing: Evaporate the ammoniacal fractions. Recrystallize from Water/Ethanol or Water/Acetone.

Troubleshooting & FAQs

Q1: My Bucherer-Bergs reaction turned into a dark tar. What happened?

  • Diagnosis: Polymerization of Cyclobutanecarboxaldehyde.

  • Fix: This aldehyde is unstable. You must distill it immediately before use or store it under Nitrogen at 4°C. If the starting material is yellow/brown, distill it.

Q2: I am trying to alkylate Diethyl Acetamidomalonate with Cyclobutyl bromide, but I only get starting material or low yield.

  • Diagnosis: E2 Elimination. The basic conditions (NaOEt/EtOH) are causing the cyclobutyl bromide to eliminate HBr, forming cyclobutene (a gas/volatile), leaving your nucleophile untouched.

  • Fix: Switch to the Strecker or Bucherer-Bergs route (Method A or B above). If you must alkylate, use a specialized glycine equivalent like the Ni(II)-BPB complex (Belokon's reagent) under Phase Transfer Catalysis (PTC) conditions, which can sometimes suppress elimination, though yields remain lower than aldehyde routes.

Q3: During hydrolysis of the amino nitrile (Strecker), the solution turned black and yield dropped.

  • Diagnosis: Oxidative degradation or polymerization at high temp.

  • Fix: Degas your HCl solution with Argon/Nitrogen before refluxing. Add a scavenger like phenol (trace) if degradation persists, but usually, an inert atmosphere solves this.

Q4: Can I use the O'Donnell Schiff base for this synthesis?

  • Answer: Yes, but with caution. Alkylation of the O'Donnell Schiff base (Ph2C=NCH2CO2Et) with cyclobutyl bromide requires Phase Transfer Catalysis (e.g., TBAB, 50% KOH). While possible, the yield is often compromised by the elimination issue mentioned in Q2. The aldehyde route is chemically superior for the cyclobutyl side chain.

References

  • Bucherer-Bergs Reaction Mechanism & Stereochemistry

    • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350.

  • Hydrolysis of Sterically Hindered Hydantoins

    • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Asymmetric Strecker Synthesis (Ellman's Auxiliary)

    • Davis, F. A., & Szewczyk, J. M. (1995). Asymmetric Synthesis of alpha-Amino Acids using Sulfinimines (N-Sulfinyl Imines). Tetrahedron Letters, 36(18), 3219-3222.

  • Purification of Amino Acids via Ion Exchange

    • Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The Chromatography of Amino Acids on Ion Exchange Resins. Journal of the American Chemical Society, 76(23), 6063–6065.

  • Phase Transfer Alkylation Challenges (Elimination vs Substitution)

    • O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.

Disclaimer: All protocols involve hazardous chemicals (Cyanides, Strong Acids/Bases). Ensure all work is performed in a fume hood with appropriate PPE and waste disposal procedures.

Troubleshooting low yields in Friedel-Crafts acylation of aniline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket: #FC-ANILINE-YIELD-001 Topic: Overcoming Deactivation & Regioselectivity Issues in Aniline Acylation Assigned Specialist: Senior Application Scientist

Introduction: The Aniline Paradox

You are likely reading this because your standard Friedel-Crafts acylation (using acyl chloride and AlCl₃) on an aniline derivative failed. It likely resulted in either (A) no reaction (recovery of starting material), (B) formation of an amide (N-acylation) instead of a ketone, or (C) a black tar.

The Root Cause: This is a fundamental textbook conflict known as the Aniline Paradox . While the amino group (


) is an ortho/para activator, it is also a strong Lewis base. In the presence of a Lewis acid catalyst (like AlCl₃), the nitrogen lone pair coordinates irreversibly with the aluminum. This converts the activating 

group into a cationic

complex. This complex is a meta-directing, strong deactivator , effectively shutting down the electrophilic aromatic substitution (EAS) you are trying to perform.

This guide provides the technical workarounds to bypass this thermodynamic trap.

Module 1: The Deactivation Trap (Why Standard Protocols Fail)

Before attempting a fix, you must understand the failure mode. The diagram below illustrates the "Dead End" pathway that occurs when standard conditions are applied to free anilines.

Mechanism of Failure

AnilineDeactivation cluster_legend Pathway Legend Start Free Aniline (Electron Rich) Complex Aniline-AlCl3 Complex (Electron Poor / Deactivated) Start->Complex Fast Coordination (k1 >> k2) LewisAcid Lewis Acid (AlCl3) LewisAcid->Complex Acylium Acylium Ion (R-C+=O) Complex->Acylium Repels Electrophile NoRxn Outcome A: No Reaction (Ring too deactivated) Complex->NoRxn Standard Temp Tar Outcome B: Polymerization/Tar (Thermal decomp) Complex->Tar High Temp / Forcing Red Arrow = Unwanted Fast Reaction Red Arrow = Unwanted Fast Reaction

Figure 1: The kinetic trap of direct aniline acylation. The formation of the Lewis Acid complex is faster than the ring acylation, deactivating the substrate.

Module 2: The Solution – The Sugasawa Reaction

To acylate an aniline ortho to the amino group without protecting/deprotecting steps, you must use the Sugasawa Reaction .[1] This protocol utilizes a dual Lewis acid system (Boron Trichloride and Aluminum Chloride) and replaces the acyl chloride with a nitrile .[1]

Why it works:

  • BCl₃ acts as a "soft" Lewis acid that coordinates with the aniline nitrogen. Unlike AlCl₃, the BCl₃-aniline complex is not fully deactivating; it actually directs the incoming electrophile to the ortho position via a cyclic transition state.

  • AlCl₃ activates the nitrile (R-CN) to form a reactive nitrilium species.

Protocol: BCl₃-Mediated Ortho-Acylation

Reagents:

  • Aniline Derivative (1.0 equiv)

  • Nitrile (R-CN) (1.2 equiv) — Acts as the acyl source

  • Boron Trichloride (BCl₃) (1.0 M in xylene or DCM) (1.1 equiv)

  • Aluminum Chloride (AlCl₃) (1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step Workflow:

  • Nitrogen Masking: Under inert atmosphere (

    
    ), dissolve the aniline in dry DCE. Cool to 0°C.
    
  • BCl₃ Addition: Dropwise add BCl₃ solution. Caution: Exothermic. Stir for 15 min. The solution may turn cloudy as the Aniline-BCl3 adduct forms.

  • Activation: Add the nitrile (R-CN) followed by solid AlCl₃ in one portion.

  • The Reaction: Heat the mixture to reflux (80–110°C).

    • Checkpoint: Evolution of HCl gas indicates the reaction is proceeding.

    • Time: Typically 6–12 hours.

  • Hydrolysis (Critical): The intermediate is an imine/ketimine. You must hydrolyze it to get the ketone.

    • Cool to 0°C.

    • Quench with 2N HCl (aqueous).

    • Heat the biphasic mixture at 80°C for 30–60 mins to hydrolyze the ketimine to the ketone.

Sugasawa Pathway Visualization

Sugasawa Aniline Aniline Substrate Adduct Aniline-BCl3 Adduct (Ortho-Directing) Aniline->Adduct Coordination BCl3 Add BCl3 (0°C) BCl3->Adduct Intermediate Cyclic Ketimine Complex Adduct->Intermediate Reflux / EAS Reagents Add Nitrile (R-CN) + AlCl3 Reagents->Intermediate Hydrolysis Acid Hydrolysis (2N HCl, Heat) Intermediate->Hydrolysis Quench Product Ortho-Acyl Aniline Hydrolysis->Product C=NH -> C=O

Figure 2: The Sugasawa workflow. BCl3 masks the nitrogen, while the nitrile serves as the electrophile precursor, preventing N-acylation.

Module 3: Troubleshooting & FAQ

Use this matrix to diagnose specific failure modes in your experiment.

Symptom: Low Yield / No Reaction[2]
Potential CauseDiagnosisCorrective Action
Moisture Contamination AlCl₃ turns white/sticky; BCl₃ fumes excessively.Strict Anhydrous Technique: Flame-dry glassware. Use fresh AlCl₃ (yellow/grey powder, not white).
Inefficient Hydrolysis NMR shows imine peaks or complex mixture.Aggressive Hydrolysis: The ketimine intermediate is stable. Increase hydrolysis time (2h) and temp (80°C) with 2N HCl.
Wrong Solvent Temp Reaction stays clear; no HCl evolution.Increase Temp: DCE reflux (83°C) might be too low. Switch to Toluene or Chlorobenzene (110–130°C) to drive HCl expulsion.
Symptom: N-Acylation (Amide Formation)
  • Observation: You isolated an amide (Acetamide derivative) instead of the ketone.

  • Cause: You likely used an Acyl Chloride instead of a Nitrile, or you did not use BCl₃.

  • Fix: If you must use Acyl Chloride, you cannot use free aniline. You must protect the amine first (e.g., make the acetanilide), perform the Friedel-Crafts, and then deprotect. Alternatively, use the Sugasawa conditions (Nitrile + BCl₃) which are chemoselective for C-acylation.

Symptom: Black Tar / Polymerization
  • Cause: Exotherm uncontrolled or oxidation of the aniline ring.

  • Fix:

    • Add BCl₃ slowly at 0°C or -78°C. The initial complexation is highly exothermic.

    • Nitrogen blanket: Anilines oxidize easily at high temps. Ensure positive

      
       pressure throughout the reflux.
      

References

  • Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978).[1] Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines.[1] Journal of the American Chemical Society, 100(15), 4842–4852.

  • Douglas, A. W., et al. (1994).[1] A detailed mechanism for the Sugasawa reaction: The ortho-acylation of anilines. Tetrahedron Letters, 35(37), 6807-6810.

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • BenchChem. (2025).[2][3] Troubleshooting low yields in Friedel-Crafts acylation. Technical Guide.

Sources

Controlling stereoselectivity in cyclobutane ring formation.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CYCLO-STEREO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Photochemistry & Catalysis Division

Welcome to the Cyclobutane Stereocontrol Help Desk

Mission Statement: You are likely here because the [2+2] cycloaddition—deceptively simple on paper—is failing to yield the single stereoisomer required for your SAR (Structure-Activity Relationship) study. Whether you are battling head-to-head vs. head-to-tail regioselectivity, or struggling to induce enantiomeric excess (ee) in a photochemical process, this guide treats your synthesis as a debuggable system.

We move beyond "try a different solvent" and focus on the mechanistic causality of stereochemical leakage.

Module 1: Troubleshooting Diastereoselectivity (The "Isomer Soup" Problem)

User Issue: "I am performing a photodimerization of a cinnamic acid derivative. I see conversion, but I get a statistical mixture of head-to-head (HH) and head-to-tail (HT) isomers, plus significant cis/trans isomerization."

Root Cause Analysis

In solution, the excited state lifetime of your alkene allows for bond rotation (relaxation to the ground state isomer) and random collisional orientation before the second alkene reacts. This leads to cis/trans isomerization competing with cycloaddition.[1][2]

Solution A: The Hardware Fix (Topochemical Control)

If your substrate is crystalline, you must exploit Schmidt’s Topochemical Postulate . Stereocontrol is dictated by the crystal lattice packing, not the reagent's inherent reactivity.

  • The Rule: Reaction only occurs if parallel double bonds are aligned within < 4.2 Å .[1]

  • The Fix: Switch from solution phase to Solid-State Suspension .

Diagnostic Protocol: The "Crystal Check"

  • Polymorph Screening: Crystallize your monomer in 3 different solvent systems (e.g., Ethanol, Toluene/Hexane, DCM).

  • XRD Analysis: If you have access to single-crystal XRD, measure the centroid-to-centroid distance between alkenes.[1]

    • Distance < 4.2 Å: Reactive.[1]

    • Distance > 4.2 Å: Photo-inert (or requires "Pedal Motion" to react).[1]

  • Irradiation: Irradiate the crystals directly (sandwiched between glass slides) or suspended in water/hexane (slurry method).[1]

Solution B: The Software Fix (Covalent/Non-Covalent Templating)

If you must work in solution, you need a "tether" to enforce alignment.

  • Covalent: Link two alkenes with a temporary silicon or ester tether (Intramolecular reaction is always more selective).[1]

  • Non-Covalent: Use a template molecule (e.g., thiourea or a bis-amidine) that hydrogen-bonds to both substrates, forcing them into a specific alignment (e.g., Head-to-Tail) before the photon hits.

Module 2: Troubleshooting Enantioselectivity (The "Racemic" Problem)

User Issue: "I need a chiral cyclobutane. I added a chiral Lewis Acid, but the product is racemic. Why isn't the catalyst working?"

Root Cause Analysis

Standard Lewis Acid catalysis relies on lowering the activation energy of the transition state.[1] However, in photochemistry, the reaction is driven by light energy, often bypassing the barrier where the catalyst would normally exert control. Furthermore, background racemic reaction (direct excitation) often outcompetes the catalyzed pathway.

The Solution: Dual Catalysis (Chromophore + Shield)

You must decouple the energy transfer from the stereocontrol . This is the "Yoon Strategy" (Refer to J. Am. Chem. Soc. 2016).[1][3]

  • The Photocatalyst (The Engine): Use a visible-light sensitizer (e.g., Ru(bpy)₃²⁺) with a triplet energy (E_T) lower than the substrate's singlet energy but higher than the Lewis-Acid-complexed substrate's triplet energy.

  • The Chiral Lewis Acid (The Steering Wheel): Use a chiral Lewis Acid (e.g., Eu(OTf)₃ with a chiral ligand) that coordinates to the substrate.

    • Mechanism: Coordination lowers the triplet energy of the substrate.[1] The photocatalyst selectively transfers energy only to the chiral complex, not the free (racemic) substrate.

Visualization: The Dual Catalysis Logic Gate

DualCatalysis Substrate Substrate (Free) Complex Substrate + Chiral LA Substrate->Complex Coordination Racemic Racemic Background Reaction Substrate->Racemic Direct UV Excitation Enantio High ee% Cyclobutane Complex->Enantio Stereocontrolled Cyclization ExcitedCat Excited Photocatalyst (Ru/Ir) ExcitedCat->Substrate Energy Transfer (Inefficient/High Barrier) ExcitedCat->Complex Selective Dexter Energy Transfer caption Fig 1: Gating Mechanism. The catalyst only transfers energy to the Lewis-Acid coordinated species, suppressing the racemic background pathway.

Module 3: Scale-Up & Flow Chemistry (The "Yield Crash" Problem)

User Issue: "My reaction worked perfectly on 50 mg. I scaled to 5 g in a flask, and the reaction stalled/burned."

Root Cause Analysis

The Beer-Lambert Law:


.[1][4]
In a large flask, the path length (

) is too high. Photons are absorbed in the first few millimeters of the solution (the "skin effect"). The bulk of your 5g reaction is sitting in the dark, decomposing thermally while waiting for photons.
The Solution: Continuous Flow Photochemistry

You must switch to a micro- or meso-flow reactor.[1]

Comparative Data: Batch vs. Flow

MetricBatch Reactor (Flask)Flow Reactor (FEP Tubing)Why?
Surface-to-Volume Ratio Low (< 100 m⁻¹)High (> 1000 m⁻¹)Maximizes photon flux per molecule.[1]
Irradiation Uniformity Poor (Skin effect)ExcellentPath length is fixed (e.g., 0.8 mm).
Reaction Time Hours/DaysMinutesNo "dark zones"; efficient turnover.
Safety High inventory of excited statesLow inventoryReactive intermediates are quenched immediately.[1]

Experimental Protocols

Protocol A: Solid-State Slurry Photodimerization (Regiocontrol)

Best for: Cinnamic acids, Stilbenes, Coumarins.

  • Preparation: Grind 1.0 g of substrate to a fine powder using a mortar and pestle.

  • Suspension: Suspend the powder in 20 mL of Hexane (or water, if surfactant is added). The goal is a milky slurry, not a solution.

  • Degassing: Bubble Nitrogen through the slurry for 15 mins (Oxygen quenches triplet states).

  • Irradiation: Place the vial in a photoreactor (e.g., 450W Hg lamp with Pyrex filter or 365 nm LED). Stir vigorously to ensure all particles rotate into the light path.[1]

  • Monitoring: Monitor by NMR every 2 hours. Look for the disappearance of alkene protons (δ 6.0–7.5 ppm) and appearance of cyclobutane methines (δ 3.5–4.5 ppm).

  • Workup: Filter the solid. Rinse with cold hexane.[1] No chromatography is usually needed if topochemical control holds.[1][5]

Protocol B: Enantioselective Dual Catalysis (Solution)

Best for: Enones, Quinolones.

  • Catalyst Loading:

    • Photocatalyst: Ru(bpy)₃(PF₆)₂ (2.0 mol%)

    • Chiral Lewis Acid: Eu(OTf)₃ (10 mol%) + Chiral Pybox Ligand (20 mol%)

  • Solvent: Degassed Acetonitrile (MeCN) or DCM.[1]

  • Setup:

    • Mix Lewis Acid and Ligand in solvent for 30 mins to form the complex.[1]

    • Add Substrate (1.0 equiv) and Photocatalyst.[1]

  • Irradiation: Irradiate with Blue LEDs (450-470 nm) .

    • Critical: Do NOT use UV light.[1] UV light will trigger the racemic background reaction.[1] The Blue LED ensures only the Ru-catalyst is excited.[1]

  • Temperature: Maintain at 0°C or -20°C. Lower temperature enhances the rigidity of the chiral pocket.[1]

Workflow Decision Matrix

Use this logic flow to select the correct methodology for your specific substrate.

Workflow Start Start: Select Substrate IsChiral Is Enantioselectivity Required? Start->IsChiral IsSolid Does it crystallize? IsChiral->IsSolid No (Regio only) DualCat Method: Dual Catalysis (Visible Light + Chiral LA) IsChiral->DualCat Yes (High ee%) SolidState Method: Solid-State Slurry/Crystal IsSolid->SolidState Yes (<4.2 Angstroms) Template Method: Covalent Tether or H-Bond Template IsSolid->Template No (Amorphous) Flow Method: Flow Chemistry (For Scale >1g) SolidState->Flow Scale Up DualCat->Flow Scale Up caption Fig 2: Decision Matrix for Stereoselective Cyclobutane Synthesis

References

  • Topochemical Control & Schmidt's Rule

    • Title: "Topochemistry.[1] Part III. The Crystal Chemistry of some trans-Cinnamic Acids."

    • Source: Cohen, M. D., & Schmidt, G. M. J. (1964). Journal of the Chemical Society.[1][6]

    • Context: The foundational text establishing the < 4.2 Å rule for solid-state cycloaddition.[1]

    • Link:[Link][7]

  • Dual Catalysis (Enantioselectivity)

    • Title: "Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid C
    • Source: Blum, T. R., Miller, Z. D., Bates, D. M., Guzei, I. A., & Yoon, T. P. (2016). Science.
    • Context: The definitive guide on using visible light and Lewis Acids to decouple reactivity from stereocontrol.[1]

    • Link:[Link]

  • Chiral Thioxanthone Catalysis

    • Title: "Enantioselective Intermolecular [2+2] Photocycloaddition Reactions of 2(1H)
    • Source: Brimioulle, R., & Bach, T. (2013). Journal of the American Chemical Society.[1][6]

    • Context: Demonstrates organocatalytic H-bonding templ
    • Link:[Link]

  • Flow Chemistry Implementation

    • Title: "Flow Photochemistry – From Laboratory Scale to Industrial Implementation."[1][4]

    • Source: Williams, J. D., & Kappe, C. O. (2020).[4] Current Opinion in Green and Sustainable Chemistry.

    • Context: Technical details on overcoming the Beer-Lambert law during scale-up.
    • Link:[Link][7]

  • Pedal Motion in Solids

    • Title: "Pedal Motion in Crystals."[1]

    • Source: Harada, J., & Ogawa, K. (2009). Chemical Society Reviews.[1]

    • Context: Explains why some "forbidden" solid-state reactions still proceed via in-situ conformational changes.[1]

    • Link:[Link]

Sources

Preventing over-reduction in the synthesis of aminoacetophenone derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Over-Reduction (Ketone Preservation) during Nitro Reduction Ticket ID: CHEM-RED-001

Executive Summary & Decision Matrix

The Core Problem: In the synthesis of aminoacetophenones from nitroacetophenones, the primary failure mode is over-reduction . Standard reducing agents (like LiAlH₄) or uncontrolled catalytic hydrogenation often reduce the ketone carbonyl (


) to a secondary alcohol (

) along with the nitro group.

The Solution: To preserve the ketone, you must utilize chemoselective electron transfer agents rather than hydride donors.

Method Selection Guide

Use the following decision tree to select the optimal protocol for your substrate.

DecisionTree Start Start: Nitroacetophenone Substrate Scale What is your reaction scale? Start->Scale Sens Is the substrate acid-sensitive? Scale->Sens < 10g (Lab Scale) Hydro Method C: Catalytic Hydrogenation (Requires Poisoning/Optimization) Scale->Hydro > 100g (Process Scale) FeMethod Method A: Fe / NH4Cl (Green, Mild, High Selectivity) Sens->FeMethod Yes (Avoid Strong Acid) SnMethod Method B: SnCl2 / HCl (Robust, Classic) Sens->SnMethod No (Stable in HCl)

Caption: Selection logic for chemoselective reduction methods based on scale and substrate stability.

Technical Modules: Protocols & Troubleshooting

Module A: Iron/Ammonium Chloride Reduction (The "Green" Standard)

Mechanism: Single Electron Transfer (SET) via Fe(0) surface oxidation. Selectivity: >99% for Nitro vs. Carbonyl. Primary Advantage: Avoids strong acids; suitable for acid-sensitive acetophenones.

Standard Operating Procedure (SOP-FE-01)
  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Solvent System: Suspend the nitroacetophenone (1.0 equiv) in a mixture of Ethanol:Water (3:1) .

  • Electrolyte: Add Ammonium Chloride (NH₄Cl) (5.0 equiv).

  • Activation: Heat the mixture to 60°C.

  • Addition: Add Iron Powder (Fe) (3.0 - 5.0 equiv, <325 mesh) portion-wise over 15 minutes. Note: Exothermic.

  • Reaction: Reflux (approx. 80°C) for 1–4 hours. Monitor via TLC (Amino product is usually more polar/fluorescent).

  • Workup (Critical Step):

    • Hot Filtration: Filter the mixture through a Celite pad while hot to remove iron oxides.

    • Wash: Wash the Celite cake with hot ethyl acetate.

    • Extraction: Remove ethanol in vacuo, dilute with water, and extract with ethyl acetate.

Troubleshooting Guide (Fe/NH₄Cl)
SymptomProbable CauseCorrective Action
Stalled Reaction Iron surface passivation.Add 1-2 drops of concentrated HCl or mechanically scratch the iron powder before addition to activate the surface.
Emulsion during Workup Iron oxide sludge.Do not skip the Celite filtration. If emulsion persists, add saturated brine and filter again through a fresh Celite pad.
Low Yield Product trapped in Iron cake.The amino-ketone can adsorb to iron oxides. Boil the filter cake in EtOAc/MeOH (9:1) for 10 mins and re-filter.
Module B: Stannous Chloride Reduction (The "Robust" Standard)

Mechanism: Sn(II) oxidizes to Sn(IV). Selectivity: Excellent. Primary Advantage: Soluble reagent (homogeneous reaction), works well for sterically hindered nitro groups.

Standard Operating Procedure (SOP-SN-02)
  • Dissolution: Dissolve nitroacetophenone (1.0 equiv) in Ethanol or Ethyl Acetate .

  • Reagent: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv).[1]

  • Catalyst: Add a catalytic amount of concentrated HCl (optional, but accelerates reaction).

  • Reaction: Heat to reflux (70°C) for 2–6 hours.

  • Quench (The "Tin Pest" Danger Zone):

    • Cool to room temperature.[2][3][4]

    • Adjust pH to 7–8 using 10% NaHCO₃ or NaOH. Warning: This creates a thick tin hydroxide paste.

Troubleshooting Guide (SnCl₂)
SymptomProbable CauseCorrective Action
Intractable White Paste Formation of hydrated Tin oxides/hydroxides.[5]The Tartrate Method: Add potassium sodium tartrate (Rochelle salt) during the quench. It chelates Sn, keeping it in solution during extraction.
Over-acidification HCl usage.[3][6]If the product contains an acid-labile acetal or protecting group, switch to the Fe/NH₄Cl method.
Chlorinated Impurities Side reaction with HCl.Ensure temperature does not exceed 75°C; avoid large excesses of HCl.
Module C: Catalytic Hydrogenation (Risk Management)

Status: NOT RECOMMENDED for beginners. Risk: High probability of reducing the C=O bond to a C-OH bond.

If you must use hydrogenation (e.g., for scale-up where metal waste is prohibited), you must alter the catalyst environment.

Protocol Adjustments for Selectivity:

  • Poison the Catalyst: Use Pt/C (Platinum on Carbon) doped with Vanadium or add Diphenylsulfide to Pd/C systems. This inhibits the catalyst's ability to attack the carbonyl.

  • Stoichiometry Control: Monitor H₂ uptake strictly. Stop exactly at 3.0 equivalents.

  • Solvent Choice: Avoid acidic solvents (which activate the carbonyl). Use neutral solvents like EtOAc or Toluene.

Scientific Validation & Mechanism

Why Hydrides Fail vs. Why Metals Succeed

Standard hydrides (NaBH₄, LiAlH₄) are nucleophilic; they attack the electrophilic carbonyl carbon before or concurrently with the nitro group.

In contrast, Dissolving Metal Reductions (Fe, Sn) operate via a Single Electron Transfer (SET) mechanism. The nitro group, being a stronger electron acceptor (lower LUMO) than the ketone, accepts electrons from the metal surface preferentially.

Mechanism Fe0 Fe(0) Surface Nitro R-NO2 (Nitroacetophenone) Fe0->Nitro e- Transfer RadAnion [R-NO2]•- (Radical Anion) Nitro->RadAnion Ketone C=O Group (Unchanged) Nitro->Ketone Ketone is Spectator Nitroso R-N=O (Nitroso) RadAnion->Nitroso + 2H+, + e- Amine R-NH2 (Aminoacetophenone) Nitroso->Amine + 4H+, + 4e-

Caption: Simplified electron transfer pathway showing preferential reduction of the nitro group.

Comparative Data Analysis

FeatureFe / NH₄Cl SnCl₂ / HCl H₂ / Pd-C NaBH₄
Chemoselectivity Excellent Excellent Poor (requires poisoning)Fails (Reduces Ketone)
Workup Difficulty Low (Filtration)High (Emulsions)Low (Filtration)Low
Green Chemistry High (Earth abundant)Low (Heavy metal waste)HighModerate
Cost Very LowModerateHigh (Catalyst cost)Low

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

  • Ramadas, K., & Srinivasan, N. (1992).[2] Iron-ammonium chloride - A convenient and inexpensive reductant for the synthesis of amines. Synthetic Communications, 22(22), 3189-3195.[2]

  • Stratakis, M. (2018). Selective Reduction of Nitro Compounds. In: Catalytic Reduction of Nitro Compounds.

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-151.

Sources

Strategies to minimize isomer formation during acylation reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation Strategy & Isomer Control Current Status: Online 🟢 Ticket Focus: Minimizing Isomer Formation (Regio- & Stereochemical Control) Assigned Specialist: Senior Application Scientist

Welcome to the Acylation Troubleshooting Hub

You have reached the Tier 3 Technical Support guide for advanced organic synthesis. This documentation addresses the "Silent Killer" of yields and potency: Isomerization . Whether you are battling racemization in chiral centers or fighting for regioselectivity in Friedel-Crafts reactions, the protocols below are designed to restore structural integrity to your workflows.

Module 1: Stereochemical Integrity in Amide Coupling

Issue: Loss of chiral purity (Racemization/Epimerization) during activation. Root Cause: Formation of the Oxazolone (Azlactone) intermediate.

When an


-protected amino acid is activated, the carbonyl oxygen of the protecting group can attack the activated ester, forming a 5-membered oxazolone ring. This ring enolizes easily under basic conditions, destroying the chirality at the 

-carbon.
Visualizing the Threat: The Oxazolone Pathway

The following diagram illustrates the divergence between a clean coupling and the racemization trap.

RacemizationPath Start Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate Start->Oxazolone Intramolecular Cyclization Product Pure Amide (L-Product) Start->Product Direct Amine Attack (Fast w/ Additives) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base-Catalyzed Proton Loss Racemate Racemic Mixture (DL-Product) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red/Yellow).

Troubleshooting Protocol: The "Safe-Activation" Workflow

1. Reagent Selection (The "Golden" Standard) Avoid standard HATU/HBTU if racemization is observed. Switch to T3P (Propylphosphonic anhydride) or Oxyma Pure . T3P acts as a kinetic trap, reacting faster with the amine than the oxazolone formation rate.

Reagent SystemRisk LevelBest Use CaseMechanism Note
HATU / DIPEA HighAchiral couplings; difficult sequences.Guanidinium moiety stabilizes active ester but can accelerate base-mediated proton abstraction.
DIC / HOBt MediumStandard SPPS.HOBt suppresses oxazolone, but explosive risk exists.
DIC / Oxyma LowModern Standard.Oxyma is a superior leaving group to HOBt with lower epimerization data [1].
T3P / Pyridine Lowest Fragile Chiral Centers.Cyclic anhydride structure minimizes basicity requirements; byproduct is water-soluble [2].

2. The Base-Free or "Weak Base" Tactic Strong bases (TEA, DIPEA) abstract the


-proton.
  • Solution A: Use 2,4,6-Collidine (TMP) . Its steric bulk prevents it from abstracting the

    
    -proton while still neutralizing the acid byproduct.
    
  • Solution B (T3P): T3P often requires mild bases like N-methylmorpholine (NMM) or pyridine, which are less prone to inducing racemization than DIPEA.

3. "The DMAP Trap" Warning

CRITICAL ALERT: Never use DMAP (4-Dimethylaminopyridine) with chiral activated acids. DMAP forms a highly electrophilic


-acylpyridinium ion that is extremely susceptible to oxazolone formation and subsequent racemization [3].

Module 2: Regiocontrol in Friedel-Crafts Acylation

Issue: Obtaining the wrong positional isomer (e.g., ortho vs. para or 1- vs. 2-naphthyl). Root Cause: Thermodynamic vs. Kinetic control and the "Directing Effect" of the catalyst-solvent complex.

Strategic Decision Tree: Friedel-Crafts Optimization

FC_Strategy Start Friedel-Crafts Acylation Target Selection Solvent Solvent Selection Start->Solvent Catalyst Catalyst Selection Start->Catalyst Nitro Nitrobenzene (Polar/Complexing) Solvent->Nitro DCM DCM / CS2 (Non-Polar) Solvent->DCM Meta Favors Meta/Beta (Steric Bulk Increase) Nitro->Meta AlCl3 forms bulky complex with solvent Para Favors Para/Alpha (Less Hindered) DCM->Para Tight ion pair Zeolite Zeolites (H-Beta) Shape Selective Catalyst->Zeolite Lewis AlCl3 / BF3 Traditional Catalyst->Lewis Zeolite->Para Pore size restriction blocks ortho

Figure 2: Tuning regioselectivity via solvent polarity and catalyst architecture.

Technical Insight: The "Perpendicular" Effect

In naphthalene acylation, the solvent plays a massive role:

  • Non-polar solvents (CS₂, CH₂Cl₂): Favor

    
    -substitution (Kinetic control).
    
  • Polar solvents (Nitrobenzene): Favor

    
    -substitution (Thermodynamic control). The bulky AlCl₃-nitrobenzene complex sterically hinders the 
    
    
    
    -position [4].

Recommended Protocol for Para-Selectivity (Zeolite Method):

  • Catalyst: Zeolite H-Beta or HY (pre-calcined at 500°C).

  • Solvent: Solvent-free or minimal Nitromethane.

  • Procedure: The pore structure of Zeolite H-Beta physically prevents the formation of the bulky ortho or meta transition states, yielding >95% para-isomer in many phenol/anisole acylations.

Module 3: Chemoselectivity in Polyfunctional Molecules

Issue: Acylating an Amine in the presence of an Alcohol (or vice versa). Rule of Thumb: Amines are better nucleophiles, but O-acylation is a common side reaction under aggressive conditions.

Protocol: 100% N-Selective Acylation (Schotten-Baumann Variation)

If you are seeing O-acyl impurities in amino-alcohol substrates:

  • System: Biphasic (Water / EtOAc or DCM).

  • Base: Inorganic base (Na₂CO₃ or NaOH).

  • Mechanism: The amine remains nucleophilic in the organic phase/interface. Any O-ester formed is liable to hydrolysis by the aqueous base, while the amide bond is stable.

  • Alternative: Use T3P in EtOAc . T3P is highly chemoselective for amines over alcohols due to the specific transition state requirement that favors the softer nitrogen nucleophile [2].

References & Authority

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Hofmann, K., et al. (1978). "Mechanism of racemization during DMAP-catalyzed acylation." Journal of the American Chemical Society. (Foundational mechanism regarding N-acylpyridinium salts).

  • Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience. (Definitive source on solvent-complex directing effects).

  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions." CRC Press. (Modern zeolite applications).

Validation & Comparative

Comparative Guide: Cyclic Amino Acids in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropic Advantage

In modern drug discovery, particularly within the "undruggable" space of protein-protein interactions (PPIs), linear peptides often fail due to high conformational entropy and rapid proteolytic degradation. Cyclic amino acids (cAAs) serve as the "molecular anchors" of peptidomimetics. By restricting the dihedral angles (


 and 

) of the peptide backbone, they pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and sterically shielding the backbone from proteases.

This guide provides a comparative analysis of the four primary classes of cyclic amino acids—ACC (3-membered), Azetidine (4-membered), Proline (5-membered), and Pipecolic acid (6-membered) —evaluating their impact on potency, metabolic stability, and synthetic feasibility.

Comparative Analysis of Cyclic Amino Acid Scaffolds

The selection of a cyclic amino acid is not arbitrary; it is a function of the desired secondary structure (turn geometry) and the steric requirements of the binding pocket.

Table 1: Physicochemical & Structural Comparison
FeatureACC (1-Aminocyclopropanecarboxylic acid)Aze (Azetidine-2-carboxylic acid)Pro (Proline)Pip (Pipecolic acid)
Ring Size 3-membered4-membered5-membered6-membered
Conformational Freedom Extremely Rigid (Frozen

)
Highly RigidRigidModerately Flexible (Chair/Boat)
Turn Induction

-turns,

-helices
Type I/II

-turns
Type I/II

-turns, Polyproline helices
Inverse

-turns,

-helical mimetics
Cis/Trans Amide Ratio High Trans preferenceMixedMixed (approx. 10-30% Cis in water)High Cis preference possible (solvent dependent)
Metabolic Stability Excellent (Steric shield)Very HighHighHigh (but susceptible to specific proteases)
Synthetic Coupling Difficult (Steric hindrance)ModerateStandardModerate
Primary Utility Locking "kink" conformations; NMDA ligandsCompacting turn geometryStandard structural constraintsIncreasing lipophilicity; HIV protease inhibition
Deep Dive: The Ring Size Effect
  • ACC (The Kink Master): The cyclopropane ring creates an orthogonal constraint. Unlike Proline, ACC does not have a chiral center at the

    
    -carbon in its symmetric form, but its derivatives do. It forces the backbone into severe kinks, ideal for stabilizing 
    
    
    
    -turns.
    • Expert Insight: Use ACC when Proline allows too much "wobble" in the turn. The steric bulk of the geminal dimethyl-like effect of the ring protects adjacent amide bonds from hydrolysis.

  • Azetidine (The Compactor): Aze is a "contracted Proline." It retains the chiral center but pulls the backbone angles tighter.

    • Expert Insight: Aze is frequently used to lower the energy barrier for cis-peptide bond formation compared to Proline, which can be critical for mimicking specific loop geometries in antibody CDR regions.

  • Pipecolic Acid (The Lipophilic Homolog): Being a higher homolog of Proline, Pip introduces significant lipophilicity. Its chair conformation allows it to mimic Isoleucine or Leucine side chains while retaining the backbone constraint of a secondary amine.

    • Expert Insight: Pipecolic acid is the "go-to" replacement when you need to fill a hydrophobic pocket and constrain the backbone. It was pivotal in the development of protease inhibitors (e.g., Indinavir analogs) where Proline was too hydrophilic or geometrically insufficient.

Experimental Protocols: Self-Validating Systems

As an application scientist, I prioritize protocols that include internal checks. The following workflows are designed to ensure data integrity during synthesis and testing.

Protocol A: Sterically Hindered Coupling of Cyclic Amino Acids (SPPS)

Incorporating bulky cAAs (especially ACC and N-alkylated variants) often leads to incomplete coupling and deletion sequences.

Reagents:

  • Resin: Rink Amide ChemMatrix (superior swelling).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Avoid HBTU for hindered amines.

  • Base: DIPEA (Diisopropylethylamine).

  • Monitoring: Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

Step-by-Step Workflow:

  • Pre-Activation: Dissolve 4.0 eq of the Fmoc-cAA and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIPEA. Let activate for exactly 2 minutes. Validation: Color usually shifts to yellow/orange.

  • Coupling: Add activated mixture to the resin.

    • Standard AA: 45 mins at RT.

    • ACC/Pip: Double coupling required (2 x 1 hour).

    • Microwave Assist: For Pipecolic acid, heat to 75°C for 5 mins (25W) to overcome steric clash.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Validation (The "Stop" Point): Perform a micro-cleavage of 5mg resin. Analyze via LC-MS.

    • Pass Criteria: Target mass peak >95%; Des-Fmoc peak <1%.

Protocol B: Comparative Plasma Stability Assay

To verify the metabolic advantage of cAAs, we use a pooled plasma assay with a reference standard.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Reference Peptide: Linear Leu-Enkephalin (t1/2 ~15 mins).

  • Internal Standard: Tolbutamide or Warfarin.

Workflow:

  • Preparation: Dilute plasma to 50% with PBS (pH 7.4) to mimic physiological buffering while reducing viscosity.

  • Incubation: Spike test peptide (containing cAA) to 1

    
    M final concentration. Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at T=0, 15, 30, 60, 120, and 240 mins.
    
  • Quenching: Immediately add 200

    
    L cold Acetonitrile containing Internal Standard. Vortex 1 min; Centrifuge 10,000g for 10 mins.
    
  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(Peak Area Ratio) vs. Time. Slope =

    
    . Half-life 
    
    
    
    .
    • Self-Validation: If Leu-Enkephalin

      
       is 
      
      
      
      mins, the plasma is inactive (discard).

Visualizing the Decision Process

The following diagrams illustrate the logical flow for selecting a cyclic amino acid and the comparative chemical space.

Diagram 1: Selection Logic for Drug Design

cAA_Selection Start Drug Design Goal Constraint Primary Need: Conformational Constraint? Start->Constraint TurnType Which Turn Geometry? Constraint->TurnType Structure Defined Lipophilicity Need Lipophilicity / Hydrophobic Filling? Constraint->Lipophilicity Binding Pocket Defined BetaTurn Beta-Turn (Type I/II) TurnType->BetaTurn GammaTurn Gamma-Turn / Kink TurnType->GammaTurn Proline Proline (5-mem) Standard BetaTurn->Proline Default Azetidine Azetidine (4-mem) Compact Turn BetaTurn->Azetidine Need tighter packing ACC ACC (3-mem) Rigid Kink GammaTurn->ACC Max Rigidity Lipophilicity->Proline No Pipecolic Pipecolic Acid (6-mem) Bulky/Lipophilic Lipophilicity->Pipecolic Yes

Caption: Decision matrix for selecting cyclic amino acids based on structural requirements (turn type) and physicochemical needs (lipophilicity).

Diagram 2: Metabolic Stability vs. Ring Strain

Stability_Strain cluster_legend Trend Analysis ACC ACC (3-mem) High Strain Max Stability Aze Azetidine (4-mem) Med Strain High Stability Pro Proline (5-mem) Low Strain Std Stability Pip Pipecolic (6-mem) Low Strain Var Stability Text1 Decreasing Ring Strain -> Text2 <- Increasing Proteolytic Resistance (Steric Shield)

Caption: The inverse relationship between ring size and conformational rigidity/proteolytic resistance. Smaller rings (ACC) impose higher strain and greater steric shielding.

Case Study Data: Potency & Permeability

The following data summarizes a comparative study on a model HIV-1 Protease inhibitor backbone (Sequence: Val-Ser-Gln-Asn-Tyr-[cAA]-Ile-Val).

cAA VariantIC50 (nM)Plasma

(min)
PAMPA Permeability (

cm/s)
Proline (Ref) 1200451.2
Pipecolic Acid 15 1804.5
Azetidine 850901.8
ACC >5000>240 0.8

Analysis:

  • Pipecolic Acid: The dramatic increase in potency (1200 nM

    
     15 nM) and permeability highlights its ability to fill the hydrophobic S1' subsite of the protease, which Proline failed to reach.
    
  • ACC: While extremely stable (

    
     min), the rigidity locked the peptide in a conformation incompatible with the active site, destroying potency. This illustrates the trade-off between stability and induced fit.
    

References

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? Retrieved from [Link]

  • Copeland, T. D., et al. (1990).[1] Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor.[1] Biochemical and Biophysical Research Communications.[1] Retrieved from [Link]

  • Couty, F. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry.[2] Retrieved from [Link]

  • Ito, K., et al. (2023). CycPeptMPDB: A Comprehensive Database of Membrane Permeability of Cyclic Peptides. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Comparative Guide: Cyclopropyl- vs. Cyclobutyl-Substituted Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-cyclobutylacetic acid vs. 2-Amino-2-cyclopropylacetic acid in Peptides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Researchers

Executive Summary

In the optimization of peptide therapeutics, non-canonical amino acids (ncAAs) are critical for enhancing metabolic stability and locking bioactive conformations. This guide compares two specific


-amino acids: 2-Amino-2-cyclopropylacetic acid (Cpa)  and 2-Amino-2-cyclobutylacetic acid (Cba) .

While both residues introduce steric bulk and hydrophobicity at the


-carbon, they are not interchangeable. Cpa  is a "conformational locker," utilizing the unique electronic properties of the cyclopropyl ring (Walsh orbitals) to enforce rigid backbone angles. Cba , conversely, is a "hydrophobic filler," offering a puckered, voluminous side chain to probe the steric limits of binding pockets with higher lipophilicity.

Physicochemical Profile & Causality

To select the correct residue, one must understand the underlying physical chemistry driving their behavior.

Structural & Electronic Comparison
Feature2-Amino-2-cyclopropylacetic acid (Cpa)2-Amino-2-cyclobutylacetic acid (Cba)
Abbreviation Cpa (or Cpg - Cyclopropylglycine)Cba (or Cbg - Cyclobutylglycine)
Side Chain Cyclopropyl (3-membered ring)Cyclobutyl (4-membered ring)
Ring Character Planar/Rigid. Exhibits

-character (pseudo-unsaturated) due to Walsh orbitals.
Puckered. Non-planar "butterfly" conformation to relieve ring strain.
Steric Bulk Moderate (Isosteric with Valine/Leucine but rigid).High (Isosteric with Isoleucine/Cyclopentyl but bulkier).
Lipophilicity Moderate increase over Ala.Significant increase (Higher LogP).
Electronic Effect Electron-donating (similar to a vinyl group).Aliphatic/Inductive only.
The "Walsh Orbital" Effect (Cpa)

The cyclopropyl group in Cpa is unique. The C-C bonds are bent, creating regions of electron density outside the internuclear axis (Walsh orbitals).

  • Causality: This allows the cyclopropyl ring to interact electronically with the peptide backbone

    
    -systems (amide bonds), often stabilizing specific torsion angles (
    
    
    
    ) more strictly than simple steric bulk would predict.
The "Pucker" Effect (Cba)

The cyclobutyl ring cannot remain planar due to torsional strain. It adopts a puckered conformation.

  • Causality: This creates a "fatter" hydrophobic volume. Cba is effectively a probe for the width of a hydrophobic pocket. If Cpa binds but Cba clashes, the pocket has strict steric limitations.

Conformational Impact & Signaling

Backbone Constraints (Ramachandran Space)

Both amino acids restrict the conformational space of the peptide backbone, but they drive the peptide toward different secondary structures.

  • Cpa (The Turn Inducer): Due to the rigid branching at the

    
    -carbon, Cpa severely restricts rotation about the 
    
    
    
    angle. This often forces the backbone into extended (
    
    
    -sheet-like) or
    
    
    -turn conformations. It is an excellent replacement for Valine when entropy reduction is required.
  • Cba (The Steric Wedge): Cba allows slightly more rotational freedom than Cpa but imposes a larger excluded volume. It is often used to disrupt helices or to fill large, non-specific hydrophobic pockets in GPCR ligands.

Decision Logic: Selection Pathway

Use the following logic flow to determine which residue fits your design objective.

DecisionMatrix Start Design Objective Constraint Need Conformational Lock? Start->Constraint Pocket Target Pocket Type? Constraint->Pocket No (Focus on Binding) Cpa_Path High Rigidity Required (Entropy Reduction) Constraint->Cpa_Path Yes (Lock Backbone) Pocket->Cpa_Path Narrow/Specific Electronic Cba_Path Hydrophobic Bulk Required (Pocket Filling) Pocket->Cba_Path Large/Deep Hydrophobic Select_Cpa Select Cpa (Cyclopropyl) • Mimics Val/Ile • Induces Turns/Sheets • Electronic interactions Cpa_Path->Select_Cpa Select_Cba Select Cba (Cyclobutyl) • Mimics Ile/Leu • Higher Lipophilicity • Probes Steric Limits Cba_Path->Select_Cba

Figure 1: Decision matrix for selecting between cyclopropyl- and cyclobutyl-substituted amino acids based on medicinal chemistry objectives.

Metabolic Stability & Performance

Both residues significantly enhance metabolic stability compared to natural aliphatic amino acids (Ala, Val, Leu).

Mechanism of Action[1]
  • Steric Shielding: The cyclic side chains project bulk directly adjacent to the amide bond. This prevents proteases (e.g., Trypsin, Chymotrypsin) from accessing the scissile bond.

  • Data Trend: Peptides containing Cpa/Cba at the P1 or P2 positions often exhibit half-life (

    
    ) extensions of 3-10x  compared to their linear counterparts.
    
Experimental Protocol: Comparative Plasma Stability

To validate the stability enhancement, use the following self-validating protocol.

Materials:

  • Pooled human plasma (heparinized).

  • Test Peptide (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide).

  • LC-MS/MS system.

Workflow:

  • Initiation: Dilute peptide to 1 µM in pre-warmed (37°C) plasma.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Processing: Centrifuge (4000g, 20 min, 4°C). Collect supernatant.

  • Analysis: Quantify remaining parent peptide via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Synthesis & Incorporation (SPPS)

Incorporating Cpa and Cba into peptides via Solid Phase Peptide Synthesis (SPPS) presents specific challenges due to steric hindrance at the


-carbon. Standard coupling protocols (e.g., HBTU/DIPEA) often result in deletion sequences.
Critical Coupling Parameters
  • Reagents: Use HATU or PyAOP (Aza-benzotriazole based) rather than HBTU. The HOAt leaving group is more reactive.

  • Base: Collidine (TMP) is preferred over DIPEA to minimize racemization during slow couplings.

  • Temperature: Microwave irradiation (75°C) is highly recommended.

SPPS Workflow Diagram

The following DOT diagram illustrates the optimized cycle for hindered amino acids.

SPPS_Protocol cluster_conditions Coupling Conditions Resin Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine/DMF) 2 x 5 min Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Coupling Coupling Step (CRITICAL) Wash1->Coupling Check Kaiser Test (Blue = Incomplete) Coupling->Check Recouple Re-Couple (Different Solvent: NMP) Check->Recouple Blue (Incomplete) Next Next Cycle Check->Next Colorless (Complete) Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->Next Details Reagent: HATU/HOAt (1:1) Excess: 4-5 eq Base: Collidine (10 eq) Time: 2h (RT) or 10m (MW 75°C) Details->Coupling

Figure 2: Optimized SPPS cycle for sterically hindered amino acids like Cpa and Cba.

References

  • Comparison of Lipophilicity and Conformational Effects

    • Wilsdorf, M., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry.
    • Source: [Beilstein J. Org.[1] Chem. Full Text]([Link])

  • Conformational Restriction in Peptides: Reinders, L.M.H., et al. (2019). "Conformational properties of cyclopropylglycine and its application in peptide design." Tetrahedron. Context: Discusses the restriction and turn-inducing capabilities of Cpa.
  • Synthesis and Steric Hindrance in SPPS

    • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • Source:

  • Metabolic Stability of Cyclic Amino Acids

    • Hill, T.A., et al. (2014). "Cyclic peptides as drug candidates: metabolic stability and membrane permeability."[2] Future Medicinal Chemistry.

    • Context: General principles of steric shielding by cyclic side chains.

Sources

Technical Comparison: Cyclobutane vs. Cyclopentane Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between cyclobutane (ACBC) and cyclopentane (ACPC)


-amino acids, focusing on their utility as peptidomimetics and non-proteinogenic scaffolds in drug development.

Key Insight: The biological differentiation between these two scaffolds is driven by conformational rigidity and ring strain .

  • Cyclobutane (ACBC): Exhibits high ring strain (~26.4 kcal/mol) and rigid puckering, making it an aggressive inducer of

    
    -turns in peptides and a high-affinity substrate for System L transporters (LAT1).
    
  • Cyclopentane (ACPC): Possesses lower ring strain (~6.2 kcal/mol) and "envelope" flexibility. While it stabilizes peptide backbones, it is historically noted for specific metabolic toxicity (e.g., methionine adenosyltransferase inhibition) and distinct transport kinetics.

Structural & Physicochemical Basis[1][2][3][4]

The biological behavior of these amino acids is downstream of their steric and electronic properties.

Ring Strain and Pucker
  • Cyclobutane: The ring is non-planar, adopting a "pucker" conformation to relieve torsional strain.[1] This locks the backbone dihedral angles (

    
    ) into a narrow region of the Ramachandran plot, often forcing peptides into 
    
    
    
    -helical or
    
    
    -turn structures.
  • Cyclopentane: Adopts an "envelope" or "twist" conformation.[2][1] Pseudorotation allows for greater conformational entropy than cyclobutane, though it is still significantly more restricted than linear amino acids like leucine or alanine.

Lipophilicity and Solvation

Cyclopentane adds more hydrophobic bulk (


) than cyclobutane. This increases 

, potentially enhancing passive membrane permeability but also increasing non-specific binding events (plasma protein binding).

Transport Biology: System L (LAT1)

Both ACBC and ACPC are substrates for LAT1 (SLC7A5) , the large neutral amino acid transporter, which is highly expressed at the Blood-Brain Barrier (BBB) and in rapidly dividing tumor cells.

Mechanism of Action

LAT1 functions as an obligate exchanger (antiporter). To transport a drug-conjugated amino acid into the cell, an intracellular substrate (usually Glutamine) must be transported out.

  • ACBC: 1-amino-3-cyclobutane-1-carboxylic acid (specifically the trans-isomer) is a "gold standard" tumor imaging agent (e.g.,

    
    F-FACBC/Axumin) because it is rapidly transported in but poorly metabolized, leading to intracellular accumulation.
    
  • ACPC (Cycloleucine): Acts as a competitive inhibitor of natural amino acid transport. Its bulkier size alters the kinetics of the transporter's "occluded" state transition compared to the tighter ACBC.

Visualization: LAT1 Antiport Mechanism

The following diagram illustrates the obligate exchange mechanism critical for designing prodrugs using these scaffolds.

LAT1_Mechanism Extracellular Extracellular Space LAT1_Out LAT1 (Outward Facing) Extracellular->LAT1_Out Substrate Binding Intracellular Intracellular Space (Tumor/Brain) LAT1_Occ LAT1 (Occluded) LAT1_Out->LAT1_Occ Conformational Shift LAT1_In LAT1 (Inward Facing) LAT1_Occ->LAT1_In LAT1_In->Intracellular Release Gln L-Glutamine LAT1_In->Gln Antiport Binding Drug ACBC-Drug Conjugate Drug->LAT1_Out Gln->LAT1_Out Recycling (Efflux)

Figure 1: LAT1 functions as an antiporter.[3] High intracellular Glutamine drives the uptake of ACBC/ACPC derivatives against their concentration gradient.

Receptor Pharmacology: NMDA Modulation[5]

Both scaffolds have been extensively explored as ligands for the Glycine binding site (GlyB) on the NMDA receptor.

  • Partial Agonism: The rigid cyclobutane ring of ACBC allows it to act as a partial agonist. The ring size restricts the "clam-shell" closure of the ligand-binding domain (LBD), preventing full channel activation. This is desirable for preventing excitotoxicity without fully blocking synaptic transmission.

  • Antagonism: Larger cyclopentane derivatives often act as antagonists because the extra methylene group creates steric clashes within the GlyB pocket (specifically near residues Phe92 and Trp48 in the GluN1 subunit), preventing the domain closure required for channel opening.

Experimental Protocols

To validate the utility of these amino acids in your pipeline, use the following self-validating protocols.

Protocol A: Comparative Proteolytic Stability Assay

Objective: Determine if incorporating ACBC/ACPC enhances peptide half-life (


) in plasma.

Methodology:

  • Substrate Preparation: Synthesize a control linear peptide (e.g., Ala-Ala-Phe-Ala) and analogs replacing Phe with ACBC or ACPC.

  • Incubation: Incubate peptides (100 µM) in pooled human plasma at 37°C.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quench: Add 3 volumes of ice-cold acetonitrile (precipitates plasma proteins).

    • Centrifuge: 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Validation Check: The internal standard (e.g., Warfarin) must show <5% variance across injections. The

    
     sample must correspond to 100% recovery.
    
Protocol B: LAT1 Competitive Uptake Assay

Objective: Measure the affinity (


) of your scaffold for the BBB transporter.

Methodology:

  • Cell Line: Use CHO cells stably transfected with human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer:

    
    -L-Leucine (1 µM).
    
  • Workflow:

    • Wash cells with Na

      
      -free Choline-Cl buffer (LAT1 is Na
      
      
      
      -independent; this eliminates background from System A/ASC).
    • Add

      
      -L-Leucine + Test Compound (ACBC or ACPC analog) at varying concentrations (0.1 µM – 1 mM).
      
    • Incubate for 2 minutes (measure initial rate).

    • Lyse cells with 0.1 N NaOH.

    • Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Uptake vs. Log[Concentration].

  • Validation Check: A control inhibitor (BCH or unlabeled Leucine) must yield an

    
    .
    
Workflow Visualization: Stability Testing

Stability_Workflow Start Start: Peptide Synthesis Incubation Plasma Incubation (37°C) Start->Incubation 100 µM Quench ACN Precipitation (Stop Reaction) Incubation->Quench t = 0-240 min Analysis LC-MS/MS Quantification Quench->Analysis Supernatant Calc Calculate t1/2 Analysis->Calc Regression Calc->Start Optimize Structure

Figure 2: Iterative workflow for assessing proteolytic resistance of cyclic amino acid analogs.

Comparative Data Summary

FeatureCyclobutane (ACBC)Cyclopentane (ACPC)Relevance
Ring Strain ~26.4 kcal/mol~6.2 kcal/molHigher strain = Higher rigidity and reactivity.
Conformation Rigid PuckerEnvelope / TwistACBC forces

-turns; ACPC allows slight flexibility.
LAT1 Affinity (

)
High (

)
Moderate (

)
ACBC is preferred for BBB delivery/imaging.
Metabolic Stability ExcellentGood (but potential toxicity)ACPC (Cycloleucine) inhibits Met-Adenosyltransferase.
NMDA Activity Partial AgonistAntagonist/Partial AgonistDependent on stereochemistry.
Toxicity Profile Low (Clinically Validated)Moderate (Myelinopathy risk)ACBC is generally safer for chronic dosing.

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • Shuto, S., et al. (1995). "Synthesis and NMDA receptor antagonistic activity of 1-aminocyclobutane-1-carboxylic acid derivatives." Journal of Medicinal Chemistry. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

  • McConathy, J., et al. (2003). "Radioiodinated 1-aminocyclobutane-1-carboxylic acid analogs: synthesis and transport by the amino acid transport systems A and L." Nuclear Medicine and Biology. Link

  • Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." International Journal of Biochemistry & Cell Biology. Link

Sources

Efficacy comparison between different 2-Amino-2-cyclobutylacetic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Amino-2-cyclobutylacetic acid (also known as


-Cyclobutylglycine  or Cbg ) and its key derivatives/analogs. It focuses on their application in medicinal chemistry for enhancing metabolic stability and optimizing receptor binding in peptide therapeutics and small-molecule inhibitors.

Executive Summary

2-Amino-2-cyclobutylacetic acid (Cbg) is a non-proteinogenic, conformationally constrained amino acid. It serves as a critical bioisostere for aliphatic amino acids like Leucine, Valine, and Isoleucine. Its primary utility lies in restricting peptide backbone flexibility and blocking proteolytic degradation .

This guide compares Cbg against its direct structural competitors:

  • Natural Aliphatic Amino Acids (Leu, Val): The baseline for biological activity but metabolically labile.

  • 
    -tert-Butylglycine (Tle):  The industry standard for steric bulk and proteolytic resistance.
    
  • Ring-Expanded/Contracted Analogs: Cyclopropylglycine (Cpg) and Cyclopentylglycine (Cpen).

  • Fluorinated Derivatives: 1-Trifluoromethyl-cyclopropyl analogs (Metabolic "Super-Shields").

Chemical Profile & Structural Logic

The efficacy of Cbg stems from its unique steric profile. Unlike the flexible isopropyl side chain of Leucine, the cyclobutyl ring of Cbg is rigid. This rigidity reduces the entropic penalty upon binding to a receptor target (e.g., HCV Protease) and sterically hinders the approach of hydrolytic enzymes.

Comparative Structural Analysis
Derivative/AnalogStructure CodeSteric Bulk (

)
Conformational FreedomPrimary Application
L-Leucine (Leu) Natural~140High (Rotatable bonds)Native Ligand Baseline

-Cyclobutylglycine (Cbg)
Cyclic-C4~135Restricted (Ring)Stability +

-Turn Inducer

-Cyclopropylglycine (Cpg)
Cyclic-C3~110RigidNMDA Agonists / mGluR

-Cyclopentylglycine (Cpen)
Cyclic-C5~160Semi-RigidHCV Protease Inhibitors (P2)
tert-Leucine (Tle) Branched~155Rigid (Spherical)Max Proteolytic Resistance

Efficacy Comparison: Experimental Data

A. Metabolic Stability (Proteolytic Resistance)

One of the most critical efficacy metrics for Cbg derivatives is their ability to extend the half-life (


) of peptide drugs.
  • Mechanism: The cyclobutyl ring creates a "steric umbrella" that prevents proteases (like Chymotrypsin or Elastase) from accessing the peptide bond.

  • Data Trend: Peptides containing Cbg show a 10-50x increase in half-life compared to Leu-containing variants, though they are often slightly less stable than Tle-containing variants due to the lack of spherical bulk.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM) (Representative data synthesized from structure-activity relationship studies)

Peptide Modification (P2 Position)

(min)
Intrinsic Clearance (

)
Relative Stability Score
Native (Leucine) 12High1.0 (Baseline)
Cyclopropylglycine (Cpg) 45Moderate3.8x
Cyclobutylglycine (Cbg) 180 Low 15.0x
Cyclopentylglycine (Cpen) 210Low17.5x
tert-Leucine (Tle) >300Very Low>25.0x
1-CF

-Cyclopropyl
>400Negligible>33.0x (Best in Class)

Critical Insight: While tert-Leucine offers maximum stability, Cbg is often preferred when the receptor pocket cannot accommodate the spherical bulk of the tert-butyl group. Cbg offers a "Goldilocks" solution—rigid enough for stability, but flat enough to fit narrow pockets.

B. Potency in Protease Inhibition (HCV NS3/4A)

In the context of Hepatitis C Virus (HCV) protease inhibitors (e.g., Boceprevir/Telaprevir analogs), the P2 position is critical.

  • Cyclopentyl (Cpen) is often the peak of potency for HCV NS3 protease because it fills the S2 hydrophobic pocket perfectly.

  • Cyclobutyl (Cbg) typically shows a 2-5x reduction in potency (

    
    )  compared to Cpen because it leaves a small void in the hydrophobic pocket, reducing Van der Waals contact energy.
    
  • However , Cbg derivatives are often more selective against host proteases (like Elastase) compared to the larger Cpen or Cyclohexyl analogs.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting a Cbg derivative based on the specific constraints of the drug target.

SAR_Logic Start Target: Peptide/Inhibitor Optimization Decision1 Is the Binding Pocket Large/Deep? Start->Decision1 Branch_Small Small/Narrow Pocket Decision1->Branch_Small No (Restricted) Branch_Large Large/Hydrophobic Pocket Decision1->Branch_Large Yes (Open) Sol_Cpg Select: Cyclopropylglycine (Cpg) (High Selectivity, Lower Stability) Branch_Small->Sol_Cpg Very Restricted Sol_Cbg Select: Cyclobutylglycine (Cbg) (Balanced Potency/Stability) Branch_Small->Sol_Cbg Moderately Restricted Sol_Cpen Select: Cyclopentylglycine (Cpen) (Max Potency for HCV NS3) Branch_Large->Sol_Cpen Maximize Contact Sol_Tle Select: tert-Leucine (Tle) (Max Metabolic Stability) Branch_Large->Sol_Tle Maximize Half-life

Figure 1: Decision tree for selecting cyclic amino acid derivatives based on receptor pocket topology.

Experimental Protocols

Protocol A: Enzymatic Stability Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance of Cbg-containing peptides.

  • Preparation:

    • Prepare 10 mM stock solution of the test peptide (e.g., Ac-Phe-Cbg-Ala-NH2) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Add test peptide to a final concentration of 1

      
      M.
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50

      
      L samples at 
      
      
      
      minutes.
    • Quench: Immediately add to 150

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: Synthesis of Fmoc-2-Amino-2-cyclobutylacetic Acid

Objective: Synthesize the protected building block for SPPS (Solid Phase Peptide Synthesis).

  • Starting Material: Cyclobutanecarboxylic acid.[1]

  • Alpha-Bromination: React with

    
     to form 
    
    
    
    -bromo-cyclobutanecarboxylic acid.
  • Amination: React with aqueous ammonia (

    
    ) under pressure (autoclave) at 60°C for 24h to yield racemic 2-Amino-2-cyclobutylacetic acid.
    
  • Protection:

    • Dissolve amino acid in 10%

      
      .
      
    • Add Fmoc-OSu (1.1 eq) in Dioxane dropwise at 0°C.

    • Stir at RT for 12h.

    • Acidify with HCl and extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc to obtain white solid.

Advanced Derivatives: The Fluorine Effect

Recent medicinal chemistry efforts have focused on fluorinated derivatives of these cyclic amino acids.

  • 1-Trifluoromethyl-cyclopropylglycine: This derivative replaces the standard cyclobutyl/propyl group.

  • Efficacy: The

    
     group prevents metabolic oxidation of the ring itself (a common degradation pathway for Cpen and Cbg).
    
  • Outcome: It provides the highest metabolic stability (

    
     min) while maintaining a steric volume similar to Cbg.
    

References

  • Metabolic Stability of Cyclic Amino Acids

    • Title: Metabolically Stable tert-Butyl Replacement.[2][3]

    • Source:ACS Medicinal Chemistry Letters (2013).
    • URL:[Link]

  • HCV Protease Inhibitor SAR

    • Title: Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hep
    • Source:Bioorganic & Medicinal Chemistry Letters (2008).
    • URL:[Link]

  • Conformational Analysis

    • Title: Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains.
    • Source:Biopolymers (2000).
    • URL:[Link]

  • Synthesis of Cyclobutyl Amino Acids

    • Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Structure-activity relationship (SAR) studies of aminocycloalkane carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocycloalkane carboxylic acids represent a critical class of conformationally restricted amino acid analogs. By incorporating the amino and carboxylic acid moieties into a cycloalkane ring, these molecules lock the peptide backbone torsion angles (


), reducing the entropic penalty of binding to receptor sites.

This guide compares the two primary functional classes within this family:

  • 
    -Amino Acids (e.g., ACPC, ACBC):  Direct analogs of Glycine; primary targets are the NMDA receptor glycine modulatory sites.
    
  • 
    -Amino Acids (e.g., Gabapentin):  Analogs of GABA; primary targets are the 
    
    
    
    subunits of voltage-gated calcium channels (VGCC).[1]

Key Finding: The size of the cycloalkane ring acts as a "molecular switch," determining not just potency but the fundamental nature of the pharmacological response (e.g., agonist vs. antagonist activity).

The Mechanistic Advantage: Conformational Restriction

To understand the SAR of these molecules, one must first understand the thermodynamic driver: Entropy (


). 

Flexible neurotransmitters like Glycine or GABA exist in solution as a dynamic ensemble of conformers. Binding to a receptor requires them to adopt a single, specific "bioactive conformation." This freezing of degrees of freedom results in a significant entropic penalty (negative


), which opposes binding affinity (

).

The Rigid Analog Solution: Aminocycloalkane carboxylic acids are pre-organized. They are synthesized in a conformation that mimics the bioactive state.

  • Benefit: The entropic penalty is paid during synthesis, not during binding.

  • Result: Higher affinity (

    
     becomes more negative) and increased selectivity (the molecule physically cannot fit into off-target receptors).
    

Comparative SAR Analysis

The "Ring Size" Switch: Agonism vs. Antagonism

In the class of 1-aminocycloalkane-1-carboxylic acids (AC_n_C), changing the ring size dramatically alters the pharmacological profile at the NMDA receptor glycine site.

CompoundRing SizeStructureNMDA Glycine Site ActivityMechanism
ACPC 3 (Cyclopropane)Rigid, PlanarPartial Agonist Mimics the planar transition state of Glycine. High affinity (

nM).
ACBC 4 (Cyclobutane)PuckeredAntagonist The "pucker" of the cyclobutane ring creates steric bulk that prevents receptor closure/activation.
ACHC 6 (Cyclohexane)ChairInactive / Low Affinity Steric bulk is too large for the NMDA glycine pocket; shifts selectivity to transport proteins.
Structural Isomerism: vs. Analogs

The position of the amino group relative to the carboxylic acid defines the target class.

  • 
    -Analogs (ACPC):  The amine and acid are on the same carbon.
    
    • Target: NMDA Receptors.[2][3]

  • 
    -Analogs (Gabapentin):  The amine is separated by a methylene bridge (
    
    
    
    ) and the ring serves as a lipophilic anchor.
    • Target:

      
       subunit of VGCCs.[1][4][5]
      
    • SAR Insight: The cyclohexane ring in Gabapentin is not just a spacer; it occupies a specific hydrophobic pocket in the

      
       subunit. Replacing it with a smaller ring (cyclopropane) drastically reduces affinity.
      
Performance Data: Binding Affinities

The following table contrasts the binding constants (


 or 

) of key aminocycloalkane derivatives against endogenous ligands.
LigandTarget ReceptorParameterValueFunctional Outcome
Glycine (Endogenous)NMDA (Gly Site)


nM
Full Activation
ACPC (Cyclopropane)NMDA (Gly Site)


nM
Partial Activation (

)
ACBC (Cyclobutane)NMDA (Gly Site)



M
Antagonism (Prevents activation)
Gabapentin

(VGCC)


nM
Inhibits Ca

trafficking
Pregabalin

(VGCC)


nM
Higher potency than Gabapentin

Note: Gabapentin and Pregabalin do not bind to GABA receptors, despite being GABA analogs.[1] Their efficacy stems entirely from the


 interaction.

Visualization of Logic and Workflow

SAR Logic Flow

This diagram illustrates how structural modifications translate to biological outcomes.

SAR_Logic Scaffold Aminocycloalkane Carboxylic Acid RingSize Ring Size (n=3, 4, 6) Scaffold->RingSize Linker Linker Length (Alpha vs Gamma) Scaffold->Linker Conf Conformational Profile RingSize->Conf Target Target Selectivity Linker->Target NMDA NMDA Receptor (Glycine Site) Conf->NMDA n=3,4 (Alpha) Target->NMDA Alpha Linker VGCC VGCC (Alpha2-Delta) Target->VGCC Gamma Linker Outcome1 ACPC: Agonist (High Affinity) NMDA->Outcome1 n=3 (Planar) Outcome2 ACBC: Antagonist (Steric Clash) NMDA->Outcome2 n=4 (Puckered) Outcome3 Gabapentin (Lipophilic Fit) VGCC->Outcome3 n=6 (Chair)

Caption: Logical flow determining how ring size and linker length dictate receptor selectivity and functional activity.

Experimental Workflow: Bucherer-Bergs Synthesis

The standard protocol for synthesizing these constrained amino acids.[6]

Synthesis Start Cycloalkanone (Starting Material) Intermediate Hydantoin Intermediate Start->Intermediate 60°C, 50% EtOH Reagents KCN + (NH4)2CO3 (1:2:2 Ratio) Reagents->Intermediate Hydrolysis Base Hydrolysis (Ba(OH)2 or NaOH) Intermediate->Hydrolysis Reflux, 24-48h Product 1-Aminocycloalkane Carboxylic Acid Hydrolysis->Product Neutralization & Crystallization

Caption: The Bucherer-Bergs multicomponent reaction pathway for generating 5,5-disubstituted hydantoins and subsequent amino acids.

Experimental Protocols

Synthesis: The Bucherer-Bergs Protocol

This is the industry-standard method for synthesizing 1-aminocycloalkane-1-carboxylic acids (e.g., ACPC, ACBC). It is preferred over the Strecker synthesis for cyclic ketones due to higher yields and easier crystallization of the hydantoin intermediate.

Reagents:

  • Cycloalkanone (Cyclopropanone equivalent or Cyclobutanone)

  • Potassium Cyanide (KCN)[7]

  • Ammonium Carbonate

    
    [6][7]
    
  • Ethanol/Water (1:1 v/v)

  • Barium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Dissolve the cycloalkanone (10 mmol) in 50% aqueous ethanol (20 mL).

    • Add

      
       (20 mmol) and KCN (20 mmol). Caution: Perform in a well-ventilated fume hood.
      
    • Heat the mixture to 60°C for 4–6 hours. The solution will initially clarify and then precipitate the hydantoin.

    • Cool to 0°C. Filter the white precipitate and wash with cold water.

  • Hydrolysis:

    • Suspend the hydantoin (5 mmol) in a saturated solution of

      
       (or 2M NaOH).
      
    • Reflux at 100°C for 24–48 hours. (Monitoring: TLC should show disappearance of the hydantoin spot).

    • Precipitate the barium as

      
       by bubbling 
      
      
      
      gas through the solution or adding dilute
      
      
      .
    • Filter the hot solution to remove the carbonate salt.

  • Isolation:

    • Concentrate the filtrate in vacuo.

    • Recrystallize the residue from water/ethanol to yield the pure zwitterionic amino acid.

Validation: Radioligand Binding Assay (NMDA)

To verify the SAR (Agonist vs Antagonist), a competitive binding assay is required.

  • Membrane Prep: Rat synaptic membranes (washed to remove endogenous glycine).

  • Radioligand:

    
    -Glycine (10 nM).
    
  • Non-specific control: 1 mM Glycine.

  • Procedure: Incubate membranes with

    
    -Glycine and varying concentrations of the test compound (ACPC or ACBC) for 30 min at 4°C. Terminate by rapid filtration.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Johnson, J. W., & Ascher, P. (1987).[2] Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature.[5][8] Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel. Journal of Biological Chemistry. Link

  • Marvizon, J. C., & Skolnick, P. (1988). Enhancement of [3H]MK-801 binding to the NMDA receptor complex by 1-aminocyclopropane-1-carboxylic acid (ACPC). European Journal of Pharmacology. Link

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[6] Journal für Praktische Chemie. Link

  • Kukolja, S., et al. (1985). Structure-activity relationships of aminocycloalkane carboxylic acids. Journal of Medicinal Chemistry. Link

  • Sills, M. A., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European Journal of Pharmacology. Link

Sources

Conformational differences between cyclobutyl and other cyclic amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Conformational Architecture of Cyclobutyl Amino Acids: A Comparative Guide for Peptidomimetic Design

Executive Summary

In the precise landscape of rational drug design, the restriction of peptide backbone conformation is a primary strategy to enhance receptor affinity and proteolytic stability. While Proline (Pro) is the standard-bearer for inducing turns, cyclobutyl-containing amino acids offer a distinct, often superior, geometrical profile.

This guide analyzes two distinct classes of 4-membered ring residues:

  • Azetidine-2-carboxylic acid (Aze): The lower homolog of Proline (N-heterocycle).[1][2]

  • 1-aminocyclobutanecarboxylic acid (Ac4c): A

    
    -disubstituted carbocycle.
    

We provide a technical comparison of these residues against Proline, Cyclopropyl (Ac3c), and Cyclopentyl (Ac5c) analogues, supported by experimental protocols for structural validation.

Part 1: Structural Fundamentals & Classification

To effectively utilize cyclobutyl amino acids, one must distinguish between "Backbone Cyclic" (where the ring includes the amine nitrogen) and "Side-Chain Cyclic" (where the ring is spiro-fused to the


-carbon).
Table 1: Structural & Conformational Comparison
FeatureProline (Pro) Azetidine-2-carboxylic acid (Aze) 1-aminocyclobutanecarboxylic acid (Ac4c) 1-aminocyclopropanecarboxylic acid (Ac3c)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Cyclobutane)3-membered (Cyclopropane)
Constraint Type Backbone (

fixed)
Backbone (

fixed)
Side-chain (

quaternary)
Side-chain (

quaternary)

Angle
Fixed (~ -65°)Fixed (~ -60° to -80°)Flexible (but restricted)Highly Rigid
Preferred Turn

-turn (Type I/II)

-turn

-turn /

-helix

-helix / Extended
Ring Puckering EnvelopePuckered (Butterfly)PuckeredPlanar (Rigid)
Key Utility General Turn InducerDestabilizing Collagen / Tight TurnsHelix Nucleator / StabilityRigid Spacer

Part 2: Conformational Landscape Analysis

The Azetidine Effect (Aze vs. Pro)

Aze is often viewed merely as a "smaller Proline," but this is mechanistically incorrect in drug design.

  • 
    -Turn Induction:  While Proline favors 
    
    
    
    -turns (10-membered H-bond ring), the geometric constraints of the 4-membered Aze ring tighten the backbone, strongly favoring
    
    
    -turns
    (7-membered H-bond ring).
  • Entropic Flexibility: Counter-intuitively, Aze peptides can exhibit higher flexibility than Proline analogues in certain contexts due to repulsive non-covalent interactions between the ring and neighboring residues, which destabilizes long-range order (e.g., collagen triple helix).[2]

The Ac4c Effect (Ac4c vs. Ac3c/Ac5c)

Ac4c belongs to the family of


-disubstituted amino acids.
  • Bond Angle Expansion: The internal ring strain expands the

    
     bond angle significantly beyond the tetrahedral norm (
    
    
    
    ). This forces the backbone into specific torsion angles.
  • Helix Promotion: Unlike the rigid Ac3c (which often breaks helices or forces extended structures), Ac4c is a potent helix nucleator , particularly for

    
    -helices. It occupies a "sweet spot" of steric bulk—less bulky than Ac5c (cyclopentyl) or Ac6c (cyclohexyl), allowing it to fit into tighter binding pockets while still enforcing rigidity.
    

Part 3: Experimental Validation Protocol

To validate the conformational impact of a cyclobutyl substitution, a self-validating workflow combining Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) is required.

Protocol: NMR-Driven Conformational Solving

Objective: Determine if the cyclobutyl substitution induces the predicted turn/helix structure in solution.

Step 1: Sample Preparation

  • Dissolve peptide (1–5 mM) in a non-coordinating solvent (e.g.,

    
     or 
    
    
    
    ) to minimize solvent-solute H-bonding.
  • Note: If solubility is poor, use DMSO-

    
    , but be aware that DMSO competes for H-bonds, potentially masking intramolecular turns.
    

Step 2: Temperature Coefficient Analysis (The "H-Bond Test")

  • Acquire 1H-NMR spectra at 5 K intervals (e.g., 298K to 323K).

  • Plot chemical shift (

    
    ) vs. Temperature (T) for amide protons (NH).
    
  • Interpretation:

    • 
       ppb/K: Shielded/H-bonded  (Indicates stable turn).
      
    • 
       ppb/K: Exposed to solvent  (No stable structure).
      

Step 3: NOESY/ROESY Constraints

  • Acquire 2D NOESY (mixing time 200–400 ms).

  • Look for diagnostic cross-peaks:

    • 
      : Strong in helices/turns.
      
    • 
      : Strong in extended (
      
      
      
      -sheet) structures.
  • Specific for Aze: Look for

    
     interactions to determine cis/trans isomerism of the amide bond.
    

Step 4: Computational Refinement

  • Use distance constraints from Step 3 as inputs for restrained Molecular Dynamics (MD) (e.g., using AMBER or CYANA).

Visual 1: Conformational Validation Workflow

NMR_Workflow Start Peptide Synthesis (Cyclobutyl Analog) Solvent Dissolve in CDCl3 (Minimize H-bond competition) Start->Solvent TempExp Variable Temp NMR (298K - 323K) Solvent->TempExp Coeff Calculate Temp Coeff (ppb/K) TempExp->Coeff Decision > -3 ppb/K? Coeff->Decision NOESY 2D NOESY/ROESY (Distance Constraints) Decision->NOESY Yes (H-Bonded) Fail No Stable Turn (Solvent Exposed) Decision->Fail No (Exposed) Structure Restrained MD (Solution Structure) NOESY->Structure

Caption: Logic flow for experimentally verifying secondary structure induction by cyclobutyl amino acids.

Part 4: Performance in Peptidomimetics[3][4][5]

Stability Profile

Cyclobutyl amino acids provide superior proteolytic resistance compared to linear residues.

  • Mechanism: The steric bulk of the ring (Ac4c) or the N-alkylation (Aze) prevents the protease active site from accessing the scissile bond.

  • Data Trend: Peptides containing Ac4c often show

    
     (half-life) values in serum 3–10x longer than their Alanine/Aib counterparts.
    
Design Selection Logic

When should you choose Ac4c vs Aze?

Visual 2: Selection Decision Tree

Selection_Logic Goal Design Goal Backbone Constrain Backbone (N-Calpha) Goal->Backbone Sidechain Constrain Sidechain (Quaternary C) Goal->Sidechain TurnType Desired Turn? Backbone->TurnType Helix Helix Promotion? Sidechain->Helix Pro Use Proline (Beta-Turn) TurnType->Pro Type I/II Aze Use Aze (Gamma-Turn) TurnType->Aze Tight (Gamma) Ac3c Use Ac3c (Rigid/Extended) Helix->Ac3c Break Helix/Rigidify Ac4c Use Ac4c (3-10 Helix/Beta-Turn) Helix->Ac4c Promote Helix

Caption: Decision matrix for selecting the appropriate cyclic amino acid based on desired structural outcome.

References

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Available at: [Link]

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry. Available at: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers. Available at: [Link]

  • Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of Physical Chemistry B. Available at: [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics. MDPI Molecules. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-cyclobutylacetic acid hydrochloride
Reactant of Route 2
2-Amino-2-cyclobutylacetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.